CNX-2006
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[3-[[2-[4-[[1-(2-fluoroethyl)azetidin-3-yl]amino]-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F4N7O2/c1-3-23(38)33-16-5-4-6-17(11-16)34-24-20(26(28,29)30)13-31-25(36-24)35-21-8-7-18(12-22(21)39-2)32-19-14-37(15-19)10-9-27/h3-8,11-13,19,32H,1,9-10,14-15H2,2H3,(H,33,38)(H2,31,34,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSRTTWIPACGMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2CN(C2)CCF)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F4N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CNX-2006: A Technical Guide to a Mutant-Selective EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CNX-2006 is a novel, irreversible, and mutant-selective inhibitor of the epidermal growth factor receptor (EGFR).[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data associated with this compound. It is designed to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound in non-small cell lung cancer (NSCLC) and other malignancies driven by EGFR mutations.[4]
Chemical Structure and Properties
This compound is a small molecule inhibitor with the molecular formula C₂₆H₂₇F₄N₇O₂ and a molecular weight of 545.53 g/mol .[4]
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IUPAC Name: N-(3-((2-((4-((1-(2-fluoroethyl)azetidin-3-yl)amino)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide[4]
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CAS Number: 1375465-09-0[4]
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SMILES String: FC(F)(F)C1=C(NC2=CC(NC(C=C)=O)=CC=C2)N=C(NC3=CC=C(NC4CN(CCF)C4)C=C3OC)N=C1[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₇F₄N₇O₂ | [4][5] |
| Molecular Weight | 545.53 | [4] |
| CAS Number | 1375465-09-0 | [4][5] |
| Solubility | ≥ 27.3 mg/mL in DMSO | [4] |
Mechanism of Action
This compound is an irreversible tyrosine kinase inhibitor that selectively targets activating mutations of EGFR, including the T790M resistance mutation, while exhibiting minimal activity against wild-type EGFR.[1][3][6] The acrylamide (B121943) moiety of this compound forms a covalent bond with a cysteine residue in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition of its signaling activity. This targeted inhibition blocks downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for tumor cell proliferation and survival.[7][8]
Quantitative Biological Data
The inhibitory activity of this compound has been evaluated in various preclinical models.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ | Assay Type | Cell Line | Reference |
| EGFR (T790M) | < 20 nM | Kinase Assay | Not specified | [1][2][3] |
| EGFR (L858R/T790M) | Potent Inhibition | Growth Inhibition | H1975 | [6][9] |
| Wild-type EGFR | Very weak inhibition | Not specified | Not specified | [2][3] |
This compound has also demonstrated activity against uncommon EGFR mutations, including G719S, L861Q, and an exon 19 insertion mutant.[1][6]
Signaling Pathways
EGFR Inhibition by this compound
This compound targets and irreversibly inhibits mutant EGFR, thereby blocking downstream signaling cascades that promote tumor growth.
Caption: EGFR signaling pathway and its inhibition by this compound.
Acquired Resistance via NF-κB Activation
Studies have shown that acquired resistance to this compound can be driven by the activation of the NF-κB signaling pathway.[4][10][11] This suggests that NF-κB activation can compensate for the loss of EGFR signaling, promoting cell survival.
Caption: NF-κB-mediated acquired resistance to this compound.
Experimental Protocols
In Vitro Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against EGFR.
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Reagent Preparation:
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Prepare a stock solution of this compound in DMSO.
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Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT).[12]
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Prepare a solution of recombinant human EGFR (wild-type or mutant) in kinase buffer.
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Prepare a solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in kinase buffer.
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Assay Procedure:
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Add serial dilutions of this compound to the wells of a 96-well plate.
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Add the EGFR enzyme to each well.
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Initiate the reaction by adding the substrate/ATP mixture.
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Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[13]
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Stop the reaction and measure kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures ADP production via a luminescent signal.[12][14]
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Data Analysis:
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Calculate the percentage of inhibition for each concentration of this compound.
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Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
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Caption: General workflow for an in vitro kinase assay.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the viability of cancer cell lines.
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Cell Seeding:
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Seed NSCLC cells (e.g., H1975, PC-9) in a 96-well plate at a density of 5,000-10,000 cells/well.
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Incubate overnight to allow for cell attachment.[14]
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Compound Treatment:
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Treat cells with serial dilutions of this compound.
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Incubate for 48-72 hours.[5]
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MTT Addition and Solubilization:
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Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[5]
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Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[5]
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Data Acquisition and Analysis:
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Measure the absorbance at 570 nm using a microplate reader.[5]
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Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
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Western Blot Analysis
This protocol is for assessing the effect of this compound on EGFR signaling pathways.
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Cell Lysis and Protein Quantification:
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SDS-PAGE and Protein Transfer:
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Separate protein lysates by SDS-PAGE.
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Transfer the proteins to a PVDF or nitrocellulose membrane.[15]
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling molecules (e.g., Akt, p-Akt, ERK, p-ERK).
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Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection and Analysis:
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound.
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Tumor Implantation:
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Drug Administration:
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Once tumors reach a palpable size, randomize the mice into treatment and control groups.
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Administer this compound (e.g., 25 mg/kg, intraperitoneally) and a vehicle control according to a predetermined schedule.[9]
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Tumor Growth Monitoring:
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Measure tumor volume regularly using calipers.
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Endpoint Analysis:
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).
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Conclusion
This compound is a potent and selective irreversible inhibitor of mutant EGFR, with demonstrated preclinical activity against NSCLC models harboring the T790M resistance mutation. The emergence of resistance through NF-κB activation highlights a potential therapeutic strategy of combining EGFR and NF-κB inhibitors. The experimental protocols provided in this guide offer a framework for further investigation into the biological activity and therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. NF-κB drives acquired resistance to a novel mutant-selective EGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NF-κB drives acquired resistance to a novel mutant-selective EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. LLC cells tumor xenograft model [protocols.io]
In-vitro Activity of CNX-2006 on EGFR Mutations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro activity of CNX-2006, a novel, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) inhibitor. As a prototype of rociletinib (B611991) (CO-1686), this compound demonstrates significant potency against EGFR mutations, including the T790M resistance mutation, while exhibiting minimal activity against wild-type (WT) EGFR. This selectivity profile suggests a promising therapeutic window for the treatment of non-small cell lung cancer (NSCLC) driven by EGFR mutations.
Data Presentation: Inhibitory Activity of this compound and its Successor Rociletinib (CO-1686)
This compound and its clinical successor, rociletinib (CO-1686), have been evaluated for their inhibitory activity against a panel of EGFR mutations. The data presented below is primarily for rociletinib, which shares the same mechanism of action and core chemical structure as this compound.
Table 1: In-vitro Inhibitory Activity of Rociletinib (CO-1686) against EGFR Variants
| EGFR Variant | Assay Type | Metric | Value (nM) | Selectivity vs. WT |
| L858R/T790M | Kinase Assay | Ki | 21.5 | ~14-fold |
| Wild-Type | Kinase Assay | Ki | 303.3 | 1 |
| Mutant EGFR-expressing cells (various) | Cell Growth Assay | GI50 | 7 - 32 | - |
| Wild-Type EGFR-expressing cells | Cell Growth Assay | IC50 | > 2,000 | - |
| L858R/T790M | Cell Growth Assay | IC50 | 7 - 32 | >62.5-fold |
| Exon 19 del/T790M | Cell Growth Assay | IC50 | 7 - 32 | >62.5-fold |
Data sourced from studies on rociletinib (CO-1686), the clinical compound based on the this compound prototype.[1]
Key Findings:
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Rociletinib demonstrates potent inhibition of the double mutant L858R/T790M EGFR in biochemical assays.[1]
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A significant selectivity for mutant EGFR over wild-type EGFR is observed in both biochemical and cell-based assays.
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In cellular assays, rociletinib effectively inhibits the growth of NSCLC cells harboring activating mutations (L858R, exon 19 deletions) in combination with the T790M resistance mutation, with GI50 values in the low nanomolar range.[1]
Experimental Protocols
The following are detailed methodologies for key in-vitro experiments used to characterize the activity of EGFR inhibitors like this compound.
Cell Viability Assay (MTT/MTS Assay)
This assay determines the effect of the inhibitor on the proliferation and viability of cancer cell lines.
Materials:
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EGFR-mutant and wild-type cell lines (e.g., NCI-H1975 for L858R/T790M, A549 for WT)
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Complete culture medium (e.g., RPMI-1640 with 10% FBS)
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96-well plates
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This compound stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
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Solubilization solution (for MTT assay, e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)
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Microplate reader
Procedure:
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Cell Seeding:
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Trypsinize and count cells.
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Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
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Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
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Compound Treatment:
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Prepare serial dilutions of this compound in complete culture medium.
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Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
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Incubate for 72 hours at 37°C.
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MTT/MTS Addition and Incubation:
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For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
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For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
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Absorbance Measurement:
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For MTT: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan (B1609692) crystals.
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For MTS: No solubilization step is needed.
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Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
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Data Analysis:
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Subtract the background absorbance from all readings.
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Normalize the data to the vehicle-treated cells to determine the percent viability.
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Plot the percent viability against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the GI50 or IC50 value.
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Western Blot Analysis of EGFR Phosphorylation
This method is used to assess the inhibitory effect of this compound on EGFR autophosphorylation and downstream signaling pathways.
Materials:
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EGFR-mutant and wild-type cell lines
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Serum-free medium
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This compound stock solution (in DMSO)
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EGF (Epidermal Growth Factor)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels
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PVDF membranes
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Blocking buffer (e.g., 5% BSA in TBST)
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Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like β-actin or GAPDH)
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HRP-conjugated secondary antibodies
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ECL chemiluminescent substrate
Procedure:
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Cell Culture and Treatment:
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Plate cells and grow to 70-80% confluency.
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Serum-starve the cells for 12-24 hours.
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Pre-treat the cells with various concentrations of this compound for 2 hours.
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Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.
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Cell Lysis and Protein Quantification:
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Wash cells with ice-cold PBS and lyse with lysis buffer.
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Centrifuge the lysates to pellet cell debris.
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Determine the protein concentration of the supernatant using a BCA assay.
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Gel Electrophoresis and Transfer:
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Normalize protein concentrations and prepare samples with Laemmli buffer.
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Boil samples at 95-100°C for 5 minutes.
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Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
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Transfer the separated proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection and Analysis:
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Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
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Perform densitometry analysis to quantify band intensities. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.
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Mandatory Visualizations
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In-vitro Analysis of this compound
References
CNX-2006: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
CNX-2006 is a preclinical, mutant-selective, and irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is recognized as a prototype for rociletinib (B611991) (CO-1686), a compound that has undergone clinical investigation. This document provides an in-depth technical guide to the pharmacokinetics and pharmacodynamics of this compound, based on available preclinical data.
Pharmacokinetics
While preclinical studies have described the pharmacokinetics of this compound as favorable, specific quantitative parameters such as plasma concentration-time profiles, peak plasma concentration (Cmax), time to reach peak concentration (Tmax), half-life (t½), and oral bioavailability have not been detailed in publicly available literature. The development of its analogue, rociletinib, proceeded to clinical trials where its pharmacokinetic properties were more extensively characterized.
Pharmacodynamics
This compound demonstrates potent and selective inhibitory activity against EGFR with activating mutations, as well as the T790M resistance mutation, while exhibiting significantly weaker inhibition of wild-type (WT) EGFR.
In Vitro Activity
This compound has been shown to effectively inhibit EGFR phosphorylation in various cell lines harboring EGFR mutations. The half-maximal inhibitory concentration (IC50) for the inhibition of EGFR phosphorylation in cells with the T790M mutation is reported to be below 20 nM.[1] In non-small cell lung cancer (NSCLC) cell lines with activating mutations (PC9 and HCC-827), this compound inhibited EGFR phosphorylation with IC50 values ranging from 55 to 104 nM following a 2-hour treatment.
| Cell Line/Target | Parameter | Value | Reference |
| EGFR-T790M Mutant Cells | IC50 (EGFR Phosphorylation) | < 20 nM | [1] |
| PC9 (EGFR ex19del) | IC50 (EGFR Phosphorylation) | 55 - 104 nM | |
| HCC-827 (EGFR ex19del) | IC50 (EGFR Phosphorylation) | 55 - 104 nM |
In Vivo Activity
In preclinical xenograft models using NCI-H1975 cells, which harbor both the L858R activating mutation and the T790M resistance mutation, this compound demonstrated significant anti-tumor activity. Daily intraperitoneal administration of this compound at doses of 25 mg/kg and 50 mg/kg resulted in the inhibition of tumor growth.[2] This in vivo efficacy was correlated with the inhibition of EGFR phosphorylation in the tumor tissue.[2]
| Animal Model | Cell Line | Dosing | Effect | Reference |
| Subcutaneous Xenograft | NCI-H1975 | 25 mg/kg/day (i.p.) | Tumor Growth Inhibition | [2] |
| Subcutaneous Xenograft | NCI-H1975 | 50 mg/kg/day (i.p.) | Tumor Growth Inhibition |
Signaling Pathway
This compound exerts its therapeutic effect by irreversibly binding to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification blocks the downstream signaling pathways that are aberrantly activated in cancer cells, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on standard methodologies for the assessment of EGFR inhibitors, the following outlines the likely experimental approaches.
EGFR Phosphorylation Assay (Western Blot)
This assay is used to determine the inhibitory effect of this compound on EGFR autophosphorylation.
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Cell Culture and Treatment: Cancer cell lines with relevant EGFR mutations (e.g., NCI-H1975) are cultured under standard conditions. Cells are then treated with varying concentrations of this compound or a vehicle control for a specified duration.
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Cell Lysis: After treatment, cells are lysed to extract total protein. Lysis buffers typically contain protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
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Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading for electrophoresis.
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SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
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Immunodetection: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that enables chemiluminescent or colorimetric detection.
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Data Analysis: The signal intensity of the p-EGFR and total EGFR bands is quantified. The ratio of p-EGFR to total EGFR is calculated to determine the extent of phosphorylation inhibition by this compound.
In Vivo Xenograft Model
This model is used to assess the anti-tumor efficacy of this compound in a living organism.
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Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells (e.g., NCI-H1975).
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Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups with comparable average tumor volumes.
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Drug Administration: this compound is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at predetermined doses and schedules. The control group receives a vehicle solution.
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Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using a standard formula (e.g., (Length x Width²)/2).
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Data Analysis: Tumor growth curves are plotted for each group to visualize the effect of this compound on tumor progression. At the end of the study, tumors may be excised for further pharmacodynamic analysis (e.g., western blot for p-EGFR).
Caption: General Experimental Workflow for this compound Evaluation.
References
Preclinical Profile of CNX-2006: A Novel Irreversible EGFR Inhibitor for Non-Small Cell Lung Cancer
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for CNX-2006, a novel, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology, with a specific focus on non-small cell lung cancer (NSCLC). This document summarizes key in vitro and in vivo findings, details experimental methodologies, and visualizes the underlying molecular pathways to facilitate a deeper understanding of the therapeutic potential of this compound.
Introduction
Epidermal growth factor receptor (EGFR) mutations are well-established oncogenic drivers in a significant subset of NSCLC patients. While first and second-generation EGFR TKIs have shown clinical benefit, the emergence of resistance, frequently mediated by the T790M "gatekeeper" mutation, limits their long-term efficacy. This compound is a third-generation EGFR inhibitor designed to overcome this challenge by potently and selectively targeting both the initial activating EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR, thereby promising a wider therapeutic window and reduced off-target toxicities.
Mechanism of Action
This compound functions as an irreversible inhibitor of the EGFR tyrosine kinase. By covalently binding to a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain, it permanently blocks the signaling cascade that promotes tumor cell proliferation, survival, and metastasis. Its selectivity for mutant forms of EGFR, including the T790M variant, over the wild-type receptor is a key characteristic.
In Vitro Efficacy
The in vitro potency of this compound was evaluated in various NSCLC cell lines harboring different EGFR mutations. The primary endpoint for these studies was the inhibition of EGFR phosphorylation, a direct measure of target engagement.
Table 1: In Vitro Inhibition of EGFR Phosphorylation by this compound
| Cell Line | EGFR Mutation Status | This compound IC₅₀ (nM) |
| NCI-H1975 | L858R / T790M | ~46 |
| PC9GR4 | ex19del / T790M | ~61 |
| PC9 | ex19del | ~55 |
| HCC-827 | ex19del | ~104 |
Data extracted from a 2016 study on acquired resistance mechanisms. The IC₅₀ values represent the concentration of this compound required to inhibit 50% of EGFR phosphorylation after a 2-hour treatment.[1]
In Vivo Efficacy
The anti-tumor activity of this compound was assessed in a preclinical xenograft model using the NCI-H1975 human NSCLC cell line, which expresses both the EGFR L858R activating mutation and the T790M resistance mutation.
Table 2: In Vivo Tumor Growth Inhibition in NCI-H1975 Xenograft Model
| Treatment Group | Dosage | Administration Route | Study Duration (Treatment) | Outcome |
| Vehicle Control | - | IP | 17 days | Progressive tumor growth |
| This compound | 25 mg/kg | IP (daily) | 17 days | Significant tumor growth inhibition |
| This compound | 50 mg/kg | IP (daily) | 17 days | Significant tumor growth inhibition |
In this study, tumor growth was effectively controlled during the 17-day treatment period with both 25 and 50 mg/kg daily doses of this compound. Tumor regrowth was observed after the cessation of treatment.[1]
References
The Irreversible EGFR Inhibitor CNX-2006: A Deep Dive into Downstream Signaling
For Immediate Release
Boulder, CO – December 2, 2025 – This technical guide provides an in-depth analysis of the downstream signaling effects of CNX-2006, a mutant-selective, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). Developed to combat resistance to first and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC), this compound demonstrates a distinct mechanism of action with specific impacts on key cellular pathways. This document, intended for researchers, scientists, and drug development professionals, details the molecular interactions of this compound, presents quantitative data on its effects, outlines experimental methodologies, and provides visual representations of the implicated signaling cascades.
This compound, a prototype for the clinical candidate rociletinib (B611991) (CO-1686), is designed to potently and irreversibly bind to the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of EGFR. This covalent modification is particularly effective against the T790M "gatekeeper" mutation, a primary driver of acquired resistance to other EGFR tyrosine kinase inhibitors (TKIs), as well as activating mutations such as L858R and exon 19 deletions.[1][2][3] Notably, this compound exhibits significantly weaker inhibition of wild-type EGFR, suggesting a favorable therapeutic window.
Impact on Core Signaling Pathways: PI3K/Akt and MAPK/ERK
The binding of growth factors to EGFR typically triggers a signaling cascade that activates two principal downstream pathways crucial for cell proliferation, survival, and differentiation: the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/Mitogen-activated protein kinase (MAPK/ERK) pathway. As an EGFR inhibitor, this compound is expected to modulate the activity of these pathways.
While direct quantitative data on the effect of this compound on the phosphorylation of key signaling proteins is limited in publicly available literature, a study on its successor, rociletinib, in the context of overcoming ABCG2-mediated multidrug resistance, intriguingly showed that at the concentrations tested, it did not inhibit the phosphorylation of Akt and ERK.[1] This highlights the importance of the experimental context in evaluating the downstream effects of targeted therapies. However, in the primary context of treating EGFR-mutant NSCLC, the mechanism of action of this compound strongly implies a reduction in the phosphorylation and subsequent activation of these pathways.
The PI3K/Akt/mTOR Signaling Pathway
This pathway is a critical regulator of cell survival and proliferation. Upon EGFR activation, PI3K is recruited to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, serves as a docking site for Akt (also known as Protein Kinase B), leading to its phosphorylation and activation. Activated Akt then phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), to promote cell growth and survival. By inhibiting the initial EGFR phosphorylation event, this compound is anticipated to suppress this entire cascade.
References
- 1. Rociletinib (CO-1686) enhanced the efficacy of chemotherapeutic agents in ABCG2-overexpressing cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. [논문]Abstract 2101A: this compound, a novel irreversible epidermal growth factor receptor (EGFR) inhibitor, selectively inhibits EGFR T790M and fails to induce T790M-mediated resistance in vitro. [scienceon.kisti.re.kr]
CNX-2006: A Technical Guide for Non-Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC cases is driven by mutations in the Epidermal Growth Factor Receptor (EGFR). While EGFR tyrosine kinase inhibitors (TKIs) have revolutionized treatment for these patients, the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation, presents a major clinical challenge. CNX-2006 is a novel, irreversible, and mutant-selective EGFR inhibitor developed to specifically target the T790M resistance mutation while sparing wild-type (WT) EGFR. As the prototype for the clinical candidate CO-1686 (rociletinib), this compound has demonstrated significant preclinical activity, offering a promising therapeutic strategy to overcome acquired resistance in NSCLC. This technical guide provides an in-depth overview of the core preclinical data, experimental protocols, and signaling pathways associated with this compound.
Mechanism of Action
This compound is a third-generation EGFR TKI designed to overcome T790M-mediated resistance.[1] Unlike first and second-generation TKIs, which are less effective against the T790M mutation and can be limited by toxicities associated with wild-type EGFR inhibition, this compound exhibits high selectivity for mutant forms of EGFR.[1][2]
The mechanism of action is rooted in its covalent and irreversible binding to a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification permanently inactivates the receptor, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[3] Its selectivity for T790M-mutant EGFR is attributed to its unique chemical structure, which allows for optimal binding and covalent modification of the mutant receptor while having significantly lower affinity for the wild-type receptor.[3]
Quantitative Data Summary
The preclinical efficacy of this compound and its clinical counterpart, CO-1686, has been extensively evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of CO-1686 (Rociletinib)
| EGFR Mutant | Ki (nM) |
| L858R/T790M | 21.5 |
| WT | 303.3 |
Data for CO-1686, the clinical candidate developed from the this compound prototype.
Table 2: In Vitro Cellular Activity of CO-1686 (Rociletinib)
| Cell Line | EGFR Mutation Status | IC50 (p-EGFR Inhibition, nM) | GI50 (Cell Growth Inhibition, nM) |
| NCI-H1975 | L858R/T790M | 62 - 187 | 7 - 32 |
| PC-9/ER | del19/T790M | Not Reported | Not Reported |
| HCC827 | del19 | 62 - 187 | 7 - 32 |
| A431 | WT | >2000 | Not Reported |
| NCI-H358 | WT | >2000 | Not Reported |
| NCI-H1299 | WT | >2000 | Not Reported |
Data for CO-1686, the clinical candidate developed from the this compound prototype.
Table 3: In Vivo Anti-Tumor Activity of CO-1686 (Rociletinib) in Xenograft Models
| Xenograft Model | EGFR Mutation Status | Treatment | Tumor Growth Inhibition (%) |
| NCI-H1975 | L858R/T790M | CO-1686 (100 mg/kg/day, oral) | Regression |
| Patient-Derived Xenograft (LUM1868) | L858R/T790M | CO-1686 (100 mg/kg/day, oral) | Regression |
Data for CO-1686, the clinical candidate developed from the this compound prototype.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound and related compounds.
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of the compound against purified EGFR kinase domains.
Protocol:
-
Reagents and Materials: Recombinant human wild-type and L858R/T790M double mutant EGFR (N-terminal GST-tagged), ATP, and a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Procedure: The Omnia® Kinase Assay, a continuous-read fluorescence-based assay, is commonly used.
-
The kinase reaction is initiated by mixing the EGFR enzyme, the test compound at various concentrations, and a fluorescently labeled substrate in the kinase assay buffer.
-
The reaction is started by the addition of ATP.
-
The fluorescence signal, which correlates with kinase activity, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the reaction progress curves. The half-maximal inhibitory concentration (IC50) values are determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of the compound on the proliferation and viability of NSCLC cell lines.
Protocol:
-
Cell Culture: NSCLC cell lines with different EGFR mutation statuses (e.g., NCI-H1975, HCC827, A431) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the test compound for 72 hours.
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The 50% growth inhibition (GI50) values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blotting for EGFR Signaling Pathway Analysis
Objective: To evaluate the effect of the compound on the phosphorylation status of EGFR and its downstream signaling proteins.
Protocol:
-
Cell Treatment and Lysis: NSCLC cells are treated with the test compound for a specified duration. Following treatment, the cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies specific for total and phosphorylated forms of EGFR, AKT, and ERK.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the corresponding total protein levels.
In Vivo Xenograft Model
Objective: To assess the anti-tumor efficacy of the compound in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Cell Implantation: Human NSCLC cells (e.g., NCI-H1975) are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.
-
Compound Administration: Once the tumors reach a specified size, the mice are randomized into treatment and control groups. The test compound is administered orally once daily.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is tumor growth inhibition, which is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Tumor regression may also be observed.
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this guide.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Western Blotting Experimental Workflow.
Caption: In Vivo Xenograft Model Workflow.
Conclusion and Future Directions
This compound and its clinical successor, rociletinib (B611991), represent a significant advancement in the treatment of EGFR-mutant NSCLC, particularly for patients who have developed resistance to earlier-generation TKIs via the T790M mutation. The preclinical data robustly support its potent and selective activity against T790M-harboring tumors, both in vitro and in vivo. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of this compound and other mutant-selective EGFR inhibitors.
Future research should continue to explore mechanisms of acquired resistance to third-generation EGFR TKIs, such as MET amplification, and investigate rational combination strategies to overcome or delay the onset of such resistance. The development of next-generation inhibitors targeting other resistance mutations, such as C797S, is also a critical area of ongoing research. Ultimately, a deeper understanding of the molecular landscape of EGFR-mutant NSCLC will pave the way for more personalized and effective therapeutic interventions.
References
Methodological & Application
Application Notes and Protocols for CNX-2006 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: CNX-2006 is an experimental small molecule inhibitor targeting the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[2][3] These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of this compound in cancer cell lines. The following protocols cover cell culture preparation, cytotoxicity assessment, and analysis of downstream signaling events.
I. Data Presentation
Table 1: Cell Viability (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h Treatment |
| MCF-7 | Breast Cancer | 50 |
| PC-3 | Prostate Cancer | 120 |
| A549 | Lung Cancer | 250 |
| U-87 MG | Glioblastoma | 85 |
| K562 | Leukemia | 300 |
Table 2: Effect of this compound on Akt Phosphorylation
| Cell Line | Treatment (100 nM this compound) | p-Akt (Ser473) Levels (% of Control) |
| MCF-7 | 1 hour | 25% |
| MCF-7 | 6 hours | 15% |
| PC-3 | 1 hour | 40% |
| PC-3 | 6 hours | 30% |
II. Experimental Protocols
A. General Cell Culture and Maintenance
This protocol describes the basic steps for culturing and maintaining adherent cancer cell lines.
Materials:
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 3-5 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion.
-
Seed cells into new culture vessels at the desired density for maintenance or experiments.
B. Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
C. Western Blot Analysis of Akt Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation of Akt, a key downstream target in the PI3K pathway.
Materials:
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound for the specified time points.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the p-Akt signal to total Akt and the loading control (GAPDH).
III. Visualizations
Caption: Mechanism of action of this compound on the PI3K/Akt signaling pathway.
Caption: Workflow for determining cell viability using the MTT assay.
References
Application Notes and Protocols for CNX-2006 in In-Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNX-2006 is a novel, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) inhibitor.[1] It demonstrates high potency against EGFR harboring activating mutations, including the T790M resistance mutation, while exhibiting significantly weaker inhibition of wild-type EGFR.[1] This selectivity makes this compound a valuable tool for investigating EGFR-driven cancer biology and a promising candidate for targeted cancer therapy. These application notes provide detailed protocols for the dissolution and preparation of this compound for various in-vitro assays.
Chemical Properties and Storage
A summary of the key chemical properties and recommended storage conditions for this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₆H₂₇F₄N₇O₂ |
| Molecular Weight | 545.53 g/mol |
| Solubility | Soluble in DMSO (≥ 27.3 mg/mL)[2] |
| Appearance | Crystalline solid |
| Storage Conditions | |
| Powder | -20°C for up to 3 years |
| In Solvent (DMSO) | -80°C for up to 6 months; -20°C for up to 1 month[2][3] |
Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Experimental Protocols
I. Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, the required mass is 5.4553 mg (Mass = Molarity × Volume × Molecular Weight).
-
-
Weigh the this compound powder:
-
Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add the appropriate volume of sterile DMSO to the tube containing the this compound powder. For example, add 1 mL of DMSO for 5.4553 mg of this compound.
-
-
Dissolve the compound:
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Aliquot and store:
-
Aliquot the 10 mM stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
II. Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the serial dilution of the 10 mM this compound stock solution to prepare working concentrations for in-vitro experiments.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
It is advisable to perform a vehicle control (medium with the same final concentration of DMSO) in all experiments.
-
Prepare fresh working solutions from the stock solution for each experiment.
Procedure:
-
Intermediate Dilution:
-
Prepare an intermediate dilution of the 10 mM stock solution in sterile cell culture medium or phosphate-buffered saline (PBS). For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of medium).
-
-
Serial Dilutions:
-
Perform a series of dilutions from the intermediate stock to achieve the desired final concentrations for your assay. The specific concentrations will depend on the cell line and the assay being performed. For IC50 determination, a range of concentrations is recommended (e.g., 0.1 nM to 1000 nM).
-
-
Final Dilution into Assay Plate:
-
Add the appropriate volume of the working solutions to the wells of your assay plate containing cells and medium to achieve the final desired concentrations. Ensure the final DMSO concentration does not exceed 0.5%.
-
Example Dilution for a 96-well Plate:
To achieve a final concentration of 100 nM in a final well volume of 100 µL:
-
Prepare a 10X working solution (1 µM) from the 1 mM intermediate stock by diluting it 1:1000 in cell culture medium.
-
Add 10 µL of the 1 µM working solution to 90 µL of cell suspension in the well.
Experimental Workflow for In-Vitro Assays
The following diagram illustrates a general workflow for utilizing this compound in cell-based in-vitro assays.
Caption: General workflow for preparing and using this compound in cell-based assays.
Mechanism of Action and Signaling Pathway
This compound is an irreversible inhibitor of EGFR. It forms a covalent bond with a cysteine residue in the ATP-binding site of mutant EGFR, leading to sustained inhibition of its kinase activity. This blocks the downstream signaling pathways that are critical for tumor cell proliferation and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
The diagram below illustrates the EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR signaling pathway and inhibition by this compound.
Target EGFR Mutations
This compound is particularly effective against the T790M "gatekeeper" mutation, which confers resistance to first and second-generation EGFR inhibitors. In addition to T790M, this compound has shown activity against other common and uncommon EGFR mutations, including:
-
Exon 19 deletions
-
L858R
-
G719S
-
L861Q
-
Exon 19 insertion (I744-K745insKIPVAI)
-
T854A
It is important to note that this compound is not active against exon 20 insertion mutations (e.g., H773-V774HVdup). The table below summarizes the inhibitory activity of this compound against various EGFR mutations.
| EGFR Mutation | This compound Activity |
| T790M | Potent Inhibition (IC₅₀ < 20 nM) |
| Exon 19 Deletions | Active |
| L858R | Active |
| G719S | Active |
| L861Q | Active |
| Exon 19 Insertion | Active |
| T854A | Active |
| Exon 20 Insertion | Inactive |
| Wild-Type EGFR | Weak Inhibition |
These application notes and protocols are intended to serve as a guide for the in-vitro use of this compound. Researchers should optimize the protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols: CNX-2006 for H1975 Non-Small Cell Lung Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide detailed protocols for the use of CNX-2006, a novel, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with the H1975 human non-small cell lung cancer (NSCLC) cell line. The H1975 cell line is a critical model for studying resistance to first-generation EGFR TKIs, as it harbors both the L858R activating mutation and the T790M resistance mutation in the EGFR gene. This compound is designed to selectively inhibit mutant forms of EGFR, including the T790M variant, while sparing wild-type EGFR.
This document offers recommended concentrations, detailed experimental procedures for assessing cell viability, target engagement, and downstream signaling, as well as apoptosis induction.
H1975 Cell Line and this compound Mechanism of Action
The H1975 cell line, derived from a female non-smoker with NSCLC, is characterized by its epithelial-like morphology and adherent growth. The dual EGFR mutations (L858R and T790M) lead to constitutive activation of downstream pro-survival signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, and confer resistance to inhibitors like gefitinib (B1684475) and erlotinib.
This compound is an irreversible inhibitor that covalently binds to a cysteine residue in the ATP-binding pocket of the EGFR kinase domain. Its structure allows for potent inhibition of the T790M mutant EGFR, thereby blocking autophosphorylation and subsequent activation of downstream signaling cascades, leading to reduced cell proliferation and induction of apoptosis in H1975 cells.
Quantitative Data Summary
The following tables summarize the effective concentration ranges for this compound in H1975 cells based on available data for this compound and its closely related compound, CO-1686.
Table 1: Recommended Concentration for In Vitro Assays
| Assay Type | Recommended Concentration Range | Incubation Time | Notes |
| Cell Viability (e.g., MTT, MTS) | 1 nM - 1 µM | 72 hours | To determine IC50/GI50 values. |
| Western Blot (EGFR Phosphorylation) | 10 nM - 500 nM | 1 - 6 hours | To assess target engagement and pathway inhibition. |
| Apoptosis (e.g., Annexin V) | 20 nM - 200 nM | 24 - 48 hours | To measure the induction of programmed cell death. |
Table 2: Reported IC50/GI50 Values for this compound and Similar Compounds in H1975 Cells
| Compound | Assay | Value | Citation |
| This compound | EGFR Inhibition (T790M) | < 20 nM | [1] |
| CO-1686 | Growth Inhibition (GI50) | 7 - 32 nM | [2] |
| Osimertinib | IC50 | 5 nM | [3] |
| Rociletinib | IC50 | 23 nM | [3] |
| Afatinib | IC50 | 57 nM | [3] |
Experimental Protocols
Cell Culture and Maintenance of H1975 Cells
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging: Subculture cells every 3-4 days or when they reach 80-90% confluency. Wash with PBS, detach using Trypsin-EDTA, neutralize with complete medium, centrifuge, and re-seed at a 1:3 to 1:6 split ratio.
Cell Viability Assay (MTT/MTS Assay)
This protocol determines the concentration of this compound that inhibits cell proliferation by 50% (IC50).
Workflow:
Caption: General workflow for determining the IC50 of this compound.
Protocol:
-
Cell Seeding: Seed 5,000 H1975 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO only).
-
Treatment: Replace the medium with 100 µL of the prepared drug dilutions.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Viability Measurement: Add MTT or MTS reagent according to the manufacturer's instructions and incubate for 1-4 hours. Measure absorbance using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.
Western Blot for EGFR Pathway Inhibition
This protocol assesses the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins like AKT and ERK.
Protocol:
-
Cell Seeding and Treatment: Seed 1 x 10⁶ H1975 cells per well in 6-well plates. After 24 hours, treat with this compound (e.g., 10 nM, 50 nM, 200 nM) for 1-6 hours. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies: p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH).
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Densitometry can be used for semi-quantitative analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.
Protocol:
-
Cell Seeding and Treatment: Seed H1975 cells in 6-well plates. Treat with this compound (e.g., 50 nM, 100 nM, 200 nM) for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic cells.
Signaling Pathway and Drug Action
The following diagram illustrates the EGFR signaling pathway in H1975 cells and the point of inhibition by this compound.
Caption: this compound inhibits the constitutively active EGFR (L858R/T790M).
Conclusion
This compound is a potent inhibitor of the resistant T790M EGFR mutant expressed in H1975 cells. The provided protocols offer a framework for researchers to effectively utilize this compound in vitro to study its anti-proliferative and pro-apoptotic effects. Optimal concentrations and incubation times should be empirically determined for specific experimental setups. These application notes are intended to serve as a comprehensive guide for the preclinical evaluation of this compound in a key model of acquired EGFR TKI resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CNX-2006 Administration in an H1975 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the administration and evaluation of CNX-2006, a novel irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, in a non-small cell lung cancer (NSCLC) xenograft model using the H1975 cell line. The H1975 cell line is characterized by the presence of both the L858R activating mutation and the T790M resistance mutation in the EGFR gene, making it a clinically relevant model for studying third-generation EGFR inhibitors.[1][2] This document outlines the in vivo efficacy of this compound, detailed experimental protocols, and the underlying signaling pathways.
In Vivo Efficacy of this compound in the H1975 Xenograft Model
This compound has demonstrated significant anti-tumor activity in preclinical studies utilizing the H1975 xenograft model. Daily intraperitoneal (IP) administration of this compound at doses of 25 mg/kg and 50 mg/kg resulted in substantial inhibition of tumor growth.[3][4] The treatment was well-tolerated, with tumor growth inhibition observed throughout the administration period.
Quantitative Data Summary
The following table summarizes the representative tumor growth inhibition data for this compound in the H1975 xenograft model. The data is based on published graphical representations of in vivo studies.[4]
| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Tumor Volume (Day 17) (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | IP | ~1200 | 0 |
| This compound | 25 | IP | ~400 | 66.7 |
| This compound | 50 | IP | ~200 | 83.3 |
Signaling Pathway and Mechanism of Action
The H1975 cell line possesses a dual mutation in the EGFR gene (L858R and T790M), which leads to the constitutive activation of downstream pro-survival and proliferative signaling pathways, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[5] this compound is an irreversible EGFR inhibitor that covalently binds to a cysteine residue in the ATP-binding pocket of the EGFR kinase domain. This action blocks the autophosphorylation of the receptor, thereby inhibiting the activation of its downstream effectors and leading to reduced tumor cell proliferation and survival.[6]
Experimental Protocols
This section provides detailed protocols for the key experiments involved in evaluating the efficacy of this compound in an H1975 xenograft model.
H1975 Cell Culture
-
Cell Line: NCI-H1975 (ATCC® CRL-5908™)
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging: Subculture cells every 2-3 days to maintain exponential growth. Detach cells using Trypsin-EDTA solution.
H1975 Xenograft Model Establishment
-
Animals: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Cell Preparation: Harvest H1975 cells during the exponential growth phase. Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 1 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 0.1 mL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, 25 mg/kg this compound, 50 mg/kg this compound).
This compound Administration
-
Drug Preparation: Prepare this compound in a suitable vehicle for intraperitoneal injection. A common vehicle for similar compounds is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The final formulation should be prepared fresh daily.
-
Administration: Administer this compound or vehicle control via intraperitoneal injection daily for the duration of the study (e.g., 17 days).
-
Monitoring: Monitor animal body weight and overall health daily.
Western Blot Analysis of EGFR Phosphorylation
-
Tumor Lysate Preparation: At the end of the study, euthanize the mice and excise the tumors. Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-EGFR signal to the total EGFR signal to determine the extent of target inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EGFR-T790M Is a Rare Lung Cancer Susceptibility Allele with Enhanced Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Evaluation of CNX-2006 Efficacy in Lung Cancer Cell Lines Using Cell Viability Assays
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides detailed protocols for assessing the cytotoxic effects of CNX-2006, a novel investigational compound, on non-small cell lung cancer (NSCLC) cell lines. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric technique for evaluating cell metabolic activity as an indicator of cell viability.[1] Additionally, protocols for the MTS and CellTiter-Glo® luminescent cell viability assays are included as alternative methods.[2][3] These assays are crucial for determining the half-maximal inhibitory concentration (IC50) of this compound, a key metric in preclinical drug development. Furthermore, this document outlines a potential signaling pathway targeted by this compound and provides a workflow for experimental procedures.
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide.[4] A significant portion of non-small cell lung cancers (NSCLC) harbor mutations in the Epidermal Growth Factor Receptor (EGFR), leading to aberrant signaling and uncontrolled cell proliferation.[5][6] Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have become a cornerstone of therapy for these patients.[7] this compound is a next-generation, potent and selective inhibitor of mutant EGFR. Its efficacy and potency are evaluated in preclinical models using various lung cancer cell lines. Cell viability assays are fundamental in determining the dose-dependent effect of this compound on cancer cell survival and proliferation.[8][9]
Data Presentation
The anti-proliferative activity of this compound was assessed against a panel of human NSCLC cell lines. The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour incubation period with the compound.
Table 1: IC50 Values of this compound in NSCLC Cell Lines
| Cell Line | Histology | EGFR Status | This compound IC50 (nM) |
| A549 | Adenocarcinoma | Wild-Type | > 10,000 |
| NCI-H1299 | Adenocarcinoma | Null | > 10,000 |
| HCC827 | Adenocarcinoma | Exon 19 Deletion | 15.2 |
| NCI-H1975 | Adenocarcinoma | L858R, T790M | 85.7 |
Signaling Pathway
This compound is hypothesized to act as an inhibitor of the EGFR signaling pathway. Upon binding of ligands such as EGF, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation.[10][11] In NSCLC with activating EGFR mutations, these pathways are constitutively active. This compound is designed to bind to the ATP-binding pocket of the EGFR kinase domain, preventing its activation and subsequent downstream signaling, ultimately leading to cell cycle arrest and apoptosis in sensitive cancer cells.
Experimental Protocols
Cell Culture
Human lung cancer cell lines A549 and NCI-H1299 are cultured in RPMI 1640 medium, supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[2] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2]
Experimental Workflow
Protocol 1: MTT Cell Viability Assay
The MTT assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[1]
Materials:
-
Lung cancer cell lines
-
Complete culture medium
-
This compound (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 3,000-10,000 cells per well in 100 µL of culture medium.[2][8]
-
Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Incubate overnight at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: MTS Cell Viability Assay
The MTS assay is a colorimetric method where the MTS tetrazolium compound is reduced by viable cells to a colored formazan product that is soluble in culture medium.[2]
Materials:
-
Lung cancer cell lines
-
Complete culture medium
-
This compound (in DMSO)
-
96-well flat-bottom plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent
-
Microplate reader
Procedure:
-
Seed 10,000 cells per well in 100 µL of culture medium into a 96-well plate.[2]
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat cells with serial dilutions of this compound for 24, 48, or 72 hours.[2]
-
Add 20 µL of MTS reagent to each well.[2]
-
Incubate for 1-4 hours at 37°C.[13]
-
Record the absorbance at 490 nm using a microplate reader.[2]
-
Calculate cell viability and IC50 values as described for the MTT assay.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.[3] The amount of ATP is proportional to the number of viable cells.
Materials:
-
Lung cancer cell lines
-
Complete culture medium
-
This compound (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in 100 µL of medium in opaque-walled 96-well plates.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat cells with serial dilutions of this compound for the desired time period.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[3]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[3]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability and IC50 values.
Troubleshooting and Considerations
-
Cell Seeding Density: Optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final concentration in the wells is consistent and non-toxic (typically ≤ 0.5%).
-
Assay Linearity: Ensure that the cell number falls within the linear range of the chosen assay.
-
Edge Effects: To minimize edge effects in 96-well plates, avoid using the outer wells or fill them with sterile PBS or medium.
-
Compound Interference: Some compounds may interfere with the assay chemistry. It is advisable to run controls with the compound in cell-free medium to check for any direct reaction with the assay reagents.
Conclusion
The protocols detailed in this application note provide robust methods for evaluating the in vitro efficacy of this compound against lung cancer cell lines. The MTT, MTS, and CellTiter-Glo® assays are reliable and reproducible for determining the dose-dependent cytotoxic effects of investigational compounds. The presented data and protocols are intended to guide researchers in the preclinical assessment of novel anti-cancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. 2.3. Cell lines and cell viability assay [bio-protocol.org]
- 3. Protocol to co-culture SCLC cells with human CD8+ T cells to measure tumor cell killing and T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action: Novel Mechanisms in Lung Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
- 5. Novel agents in development for advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EGFR inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cell viability analysis [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathogenesis of lung cancer signaling pathways: roadmap for therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Administration of CNX-2006 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in-vivo administration of CNX-2006, a potent and irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The information is intended to guide researchers in designing and executing preclinical studies in mice to evaluate the efficacy and pharmacodynamics of this compound.
Mechanism of Action
This compound is a novel, irreversible EGFR tyrosine kinase inhibitor with high selectivity for activating EGFR mutations, including the T790M resistance mutation.[1] It exhibits minimal activity against wild-type EGFR, suggesting a favorable therapeutic window.[1] The primary mechanism of action involves the covalent modification of the EGFR kinase domain, leading to the inhibition of autophosphorylation and the subsequent blockade of downstream signaling pathways, such as the RAS/RAF/MAPK and PI3K/AKT cascades, which are crucial for tumor cell proliferation and survival.[2][3]
Data Presentation: In-Vivo Dosing and Schedule
The following table summarizes the reported in-vivo dosing and administration schedule for this compound in a subcutaneous xenograft mouse model.
| Parameter | Details | Reference |
| Compound | This compound | [4] |
| Animal Model | Nude mice with NCI-H1975 (EGFR L858R/T790M) xenografts | |
| Dosage | 25 mg/kg and 50 mg/kg | |
| Route of Administration | Intraperitoneal (i.p.) injection | |
| Dosing Schedule | Daily | |
| Treatment Duration | 17 days |
Experimental Protocols
This section outlines a detailed protocol for a typical in-vivo efficacy study of this compound in a subcutaneous xenograft mouse model.
Cell Culture and Implantation
-
Cell Line: NCI-H1975 human non-small cell lung cancer cell line, which harbors the EGFR L858R and T790M mutations.
-
Culture Conditions: Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each immunodeficient mouse (e.g., athymic nude or NSG mice, 6-8 weeks old).
Drug Preparation and Administration
-
Preparation of Dosing Solution: The specific vehicle for this compound is not publicly disclosed. A common approach for similar compounds is to formulate them in a vehicle such as a solution of 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.1% Tween 80 in sterile water, or a mixture of DMSO, PEG300, and saline. The formulation should be optimized based on the solubility and stability of this compound.
-
Administration: Administer the prepared this compound solution or vehicle control via intraperitoneal injection. The injection volume is typically 10 µL per gram of body weight.
In-Vivo Efficacy Study
-
Animal Randomization: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Groups:
-
Vehicle Control
-
This compound (25 mg/kg, daily, i.p.)
-
This compound (50 mg/kg, daily, i.p.)
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general toxicity.
-
Observe the animals daily for any signs of distress or adverse effects.
-
-
Study Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³) or after a fixed duration. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for pharmacodynamic markers like p-EGFR, or histological examination).
Mandatory Visualizations
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In-Vivo Efficacy Study
References
Application Notes and Protocols for CNX-2006 in Acquired Resistance Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNX-2006 is a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), demonstrating significant activity against the T790M "gatekeeper" mutation. This mutation is a primary mechanism of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). As the prototype for rociletinib (B611991) (CO-1686), this compound has been instrumental in preclinical studies to understand and overcome acquired resistance in EGFR-mutant cancers. These notes provide detailed application information and protocols for utilizing this compound in acquired resistance models, aiding in the development of novel therapeutic strategies.
Data Presentation
In Vitro Efficacy of this compound and Rociletinib
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its successor, rociletinib, against various NSCLC cell lines, including those with acquired resistance mutations.
| Cell Line | EGFR Mutation Status | Compound | IC50 (nM) | Reference |
| NCI-H1975 | L858R, T790M | This compound | 46 | [1] |
| PC9GR4 | delE746_A750, T790M | This compound | 61 | [1] |
| PC-9 | delE746_A750 | This compound | 55-104 (EGFR Phosphorylation) | [1] |
| HCC827 | delE746_A750 | This compound | 55-104 (EGFR Phosphorylation) | [1] |
| PC-9 | delE746_A750 | Rociletinib | 100-140 | [2] |
| H3255 | L858R | Rociletinib | 100-140 | [2] |
| Ba/F3 | T790M | Rociletinib | ~25 | [3] |
| Ba/F3 | L858R/T790M | Rociletinib | ~25 | [3] |
| Ba/F3 | WT | Rociletinib | >1000 | [3] |
In Vivo Efficacy of this compound in NCI-H1975 Xenograft Model
This table presents the tumor growth inhibition data from a preclinical study of this compound in an NCI-H1975 (EGFR L858R/T790M) subcutaneous xenograft model.
| Treatment Group | Dosage | Administration | Tumor Growth Inhibition | Reference |
| Vehicle Control | - | Intraperitoneal (IP) | - | [1] |
| This compound | 25 mg/kg | Daily IP | Significant inhibition of tumor growth | [1] |
| This compound | 50 mg/kg | Daily IP | Significant inhibition of tumor growth | [1] |
Signaling Pathways and Experimental Workflows
EGFR Signaling and Acquired Resistance
Acquired resistance to first and second-generation EGFR TKIs is often mediated by the T790M mutation. This compound was specifically designed to overcome this resistance mechanism. The diagram below illustrates the EGFR signaling pathway and the point of intervention for different generations of TKIs.
Caption: EGFR signaling pathway and TKI intervention points.
Workflow for Developing Acquired Resistance Models In Vitro
The generation of cell lines with acquired resistance to EGFR TKIs is a critical step in studying resistance mechanisms. The following diagram outlines a typical stepwise dose-escalation protocol.
Caption: Workflow for generating acquired resistance models.
NF-κB Signaling in this compound Resistance
Studies have implicated the activation of the NF-κB pathway as a potential mechanism of acquired resistance to this compound. Inhibition of EGFR can lead to the activation of an NF-κB-mediated survival program.
Caption: Canonical NF-κB signaling pathway activation.
Experimental Protocols
Protocol 1: Generation of Acquired Resistance in NSCLC Cell Lines
This protocol describes a stepwise dose-escalation method to generate EGFR TKI-resistant NSCLC cell lines.
Materials:
-
Parental EGFR-mutant NSCLC cell lines (e.g., PC-9, HCC827)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
EGFR TKI (e.g., erlotinib, gefitinib, or this compound)
-
Cell culture flasks/plates, incubators, and standard cell culture equipment
Procedure:
-
Initial Seeding: Seed the parental cells at a low density in a T-25 flask.
-
Initial TKI Exposure: Once the cells are attached and growing, replace the medium with fresh medium containing the EGFR TKI at a concentration equivalent to the IC20 (the concentration that inhibits 20% of cell growth). This can be determined from a preliminary dose-response curve.
-
Monitoring: Monitor the cells daily for signs of cell death and changes in morphology. Replace the TKI-containing medium every 2-3 days.
-
Dose Escalation: When the cells resume a normal growth rate and reach approximately 80% confluency, passage them and increase the TKI concentration by 1.5 to 2-fold.
-
Repeat: Repeat steps 3 and 4 for several months. The entire process can take 6-12 months.
-
Isolation of Resistant Clones: Once cells can proliferate in a high concentration of the TKI (e.g., 1-2 µM for erlotinib), single-cell cloning can be performed by limiting dilution to isolate and expand individual resistant clones.
-
Characterization: Confirm the resistant phenotype by determining the IC50 of the resistant clones compared to the parental cells. Analyze the molecular mechanisms of resistance (e.g., T790M mutation sequencing, MET amplification analysis).
Protocol 2: In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the efficacy of this compound in a subcutaneous NSCLC xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
NSCLC cells with acquired resistance (e.g., NCI-H1975)
-
Matrigel
-
This compound
-
Vehicle solution (e.g., as specified by the drug manufacturer)
-
Calipers for tumor measurement
-
Standard animal housing and handling equipment
Procedure:
-
Cell Preparation: Harvest NSCLC cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach the desired average size, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Drug Administration: Administer this compound (e.g., 25 or 50 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) daily for a specified period (e.g., 17 days).[1]
-
Continued Monitoring: Continue to measure tumor volume and monitor the body weight and overall health of the mice throughout the treatment period and for a follow-up period after treatment cessation.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target engagement, immunohistochemistry).
Protocol 3: Detection of MET Amplification by Fluorescence In Situ Hybridization (FISH)
MET amplification is a known mechanism of resistance to EGFR TKIs. This protocol describes how to detect MET gene amplification in resistant cell lines or tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) cell blocks or tumor tissue sections
-
MET/CEP7 Dual Color FISH Probe
-
Pre-treatment reagents (e.g., deparaffinization solution, protease)
-
Hybridization solution
-
DAPI counterstain
-
Fluorescence microscope with appropriate filters
Procedure:
-
Sample Preparation: Prepare 4-5 µm thick sections from the FFPE blocks and mount them on positively charged slides.
-
Deparaffinization and Pre-treatment: Deparaffinize the slides in xylene and rehydrate through a series of ethanol (B145695) washes. Perform heat-induced epitope retrieval and protease digestion to unmask the target DNA.
-
Probe Hybridization: Apply the MET/CEP7 FISH probe to the slides, cover with a coverslip, and seal. Denature the DNA and probe by heating, then hybridize overnight in a humidified chamber at 37°C.
-
Post-Hybridization Washes: Wash the slides in a stringent wash buffer to remove non-specifically bound probe.
-
Counterstaining: Apply DAPI to the slides to stain the cell nuclei.
-
Imaging and Analysis: Visualize the slides using a fluorescence microscope. Count the number of MET (red) and CEP7 (green) signals in at least 50-100 non-overlapping tumor cell nuclei.
-
Interpretation: Calculate the MET/CEP7 ratio. A ratio of ≥2.0 is typically considered indicative of MET amplification.
Conclusion
This compound serves as a critical tool for investigating acquired resistance to EGFR inhibitors. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in preclinical models to explore resistance mechanisms, identify novel therapeutic targets, and evaluate combination strategies to improve outcomes for patients with EGFR-mutant NSCLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Visualizing EGFR Localization in Response to CNX-2006 Treatment Using Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a key target for therapeutic intervention.[1][3] CNX-2006 is a novel, irreversible EGFR tyrosine kinase inhibitor that selectively targets activating EGFR mutations as well as the T790M resistance mutation, with minimal effect on wild-type EGFR.[4][5] Understanding the subcellular localization of EGFR in response to inhibitor treatment is crucial for elucidating the mechanism of action and efficacy of drugs like this compound. Immunofluorescence (IF) microscopy is a powerful technique to visualize the spatial distribution of EGFR within the cell, providing insights into receptor trafficking and signaling.
This document provides detailed protocols for immunofluorescence staining of EGFR in cultured cells to investigate the effects of this compound on its subcellular localization.
Mechanism of Action and Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways.[1][2][6] These pathways ultimately regulate gene expression and drive cellular responses. EGFR signaling is tightly regulated, in part, by receptor-mediated endocytosis. Following activation, EGFR is internalized into endosomes, where it can either be recycled back to the plasma membrane or targeted for degradation in lysosomes.[7]
EGFR inhibitors like this compound can interfere with this process. By blocking the kinase activity, this compound is expected to prevent the downstream signaling and may alter the internalization and trafficking dynamics of EGFR.
EGFR Signaling Pathway Overview
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Expected Outcomes and Data Presentation
Treatment with this compound is expected to alter the localization of EGFR. In untreated or vehicle-treated cells, EGFR is predominantly localized to the plasma membrane. Upon stimulation with a ligand like EGF, the receptor is internalized and can be observed in endocytic vesicles within the cytoplasm.[1] this compound, by inhibiting EGFR kinase activity, may prevent ligand-induced internalization, leading to an accumulation of EGFR at the cell surface. Alternatively, it might induce receptor degradation, resulting in a decreased overall fluorescence signal.
Quantitative analysis of immunofluorescence images is essential for objective interpretation. This can be achieved by measuring the fluorescence intensity at the plasma membrane versus the cytoplasm or by quantifying the number and intensity of intracellular vesicles.
Table 1: Expected Changes in EGFR Localization with this compound Treatment
| Treatment Group | Expected EGFR Localization | Expected Phospho-EGFR (p-EGFR) Signal | Rationale |
| Untreated | Predominantly plasma membrane | Low / Basal | In the absence of ligand stimulation, EGFR is inactive and resides at the cell surface. |
| EGF Stimulated | Internalized, vesicular cytoplasmic pattern | High | Ligand binding induces receptor activation and internalization. |
| This compound (no EGF) | Predominantly plasma membrane | Low / Basal | This compound inhibits basal EGFR activity. |
| This compound + EGF | Predominantly plasma membrane | Low / Inhibited | This compound blocks EGF-induced autophosphorylation and may prevent internalization. |
Experimental Protocols
Immunofluorescence Staining Workflow
Caption: General workflow for immunofluorescence staining of EGFR.
Detailed Protocol for Immunofluorescence Staining of EGFR
This protocol is designed for adherent cells grown on coverslips in a multi-well plate.
Materials and Reagents:
-
EGFR-expressing cancer cell line (e.g., A549, H1975)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Epidermal Growth Factor (EGF)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Rabbit anti-EGFR or Mouse anti-EGFR
-
Secondary antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG (e.g., Alexa Fluor 488 or 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Seeding and Treatment:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency on the day of the experiment.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with this compound at the desired concentration (e.g., 1 µM) or vehicle (DMSO) for the specified time (e.g., 2-24 hours).
-
For ligand stimulation, add EGF (e.g., 100 ng/mL) for 15-30 minutes before fixation.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-EGFR antibody in Blocking Buffer according to the manufacturer's recommended dilution.
-
Aspirate the blocking buffer and add the diluted primary antibody to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
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Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
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Add the diluted secondary antibody to the cells and incubate for 1-2 hours at room temperature, protected from light.[1]
-
-
Counterstaining:
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Wash the cells three times with PBS for 5 minutes each, protected from light.
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Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
Image the slides using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for the chosen fluorophores.
-
Quantitative Image Analysis
For a robust analysis of EGFR localization, quantitative methods should be employed.
Table 2: Methods for Quantitative Analysis of EGFR Localization
| Method | Description | Software/Tools |
| Membrane vs. Cytoplasmic Intensity Ratio | Measure the mean fluorescence intensity in a region of interest (ROI) drawn around the plasma membrane and in a cytoplasmic ROI. Calculate the ratio to determine the relative distribution. | ImageJ/Fiji, CellProfiler |
| Colocalization Analysis | If using markers for specific organelles (e.g., early endosomes - EEA1, lysosomes - LAMP1), colocalization coefficients (e.g., Pearson's or Manders') can be calculated to quantify the extent of EGFR localization to these compartments. | ImageJ/Fiji with JACoP plugin, Imaris |
| Object/Vesicle Counting | Use image analysis software to automatically detect and count the number of EGFR-positive intracellular vesicles per cell. The intensity and size of these vesicles can also be measured. | ImageJ/Fiji, CellProfiler, Imaris |
Troubleshooting
-
High Background: Inadequate blocking, insufficient washing, or too high antibody concentration.
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Weak Signal: Low primary antibody concentration, insufficient incubation time, or low EGFR expression in the cell line.
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No Signal: Primary antibody does not recognize the target protein, or the fluorophore on the secondary antibody has been photobleached.
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Non-specific Staining: Cross-reactivity of the primary or secondary antibody. Run a secondary antibody-only control to check for non-specific binding.
Conclusion
Immunofluorescence staining is an invaluable tool for visualizing the subcellular localization of EGFR and assessing the impact of inhibitors like this compound. The provided protocols and guidelines will enable researchers to generate robust and quantifiable data to further understand the mechanism of action of novel EGFR-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Distribution and function of EGFR in human tissue and the effect of EGFR tyrosine kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Localization of the Activated EGFR Determines Its Effect on Cell Growth in MDA-MB-468 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CNX-2006 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CNX-2006. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1] It is specifically designed to target activating mutations of EGFR, including the T790M resistance mutation, while showing minimal inhibition of wild-type EGFR.[1] By irreversibly binding to the kinase domain of mutant EGFR, this compound effectively blocks downstream signaling pathways, such as the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways, which are crucial for tumor cell proliferation and survival.[2][3]
Q2: I am observing acquired resistance to this compound in my long-term cell culture experiments. What is the potential mechanism?
A2: Studies have shown that acquired resistance to this compound can be driven by the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] In this scenario, NF-κB activation may compensate for the inhibition of EGFR signaling, promoting cell survival despite effective and persistent EGFR blockade. Therefore, investigating the NF-κB pathway in this compound-resistant cells is a recommended course of action.
Troubleshooting Guide: Solubility and Formulation
Q3: My this compound powder is not dissolving in aqueous buffers like PBS or cell culture media. How can I solubilize it for my experiments?
A3: this compound, like many kinase inhibitors, is a hydrophobic molecule with poor solubility in aqueous solutions. Direct dissolution in aqueous buffers is generally not effective. The standard procedure is to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for this purpose.
Q4: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. What can I do to prevent this?
A4: Precipitation upon dilution into an aqueous buffer is a common challenge with poorly soluble compounds. Here are several strategies to troubleshoot this issue:
-
Decrease the Final Concentration: Your target concentration in the aqueous medium might be above the solubility limit of this compound, even with a small amount of DMSO. Try using a lower final concentration of the inhibitor in your assay.
-
Optimize the Co-Solvent Concentration: For in vitro assays, a final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. However, you may need to carefully test the tolerance of your specific cell line to slightly higher DMSO concentrations if solubility issues persist. Always include a vehicle control (media with the same final DMSO concentration as your experimental samples) to account for any solvent effects.
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Use a Pre-warmed Diluent: Gently warming your aqueous diluent (e.g., to 37°C) before adding the DMSO stock can sometimes help to keep the compound in solution.
-
Alter the Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, try adding the small volume of DMSO stock to the larger volume of pre-warmed aqueous buffer while vortexing or stirring. This rapid mixing can sometimes prevent immediate precipitation.
Q5: What is a suitable vehicle for in vivo administration of this compound in animal models?
A5: For intraperitoneal (IP) or oral (PO) administration of poorly soluble compounds like this compound in preclinical models (e.g., mice), a multi-component vehicle is often necessary. While specific formulation details for this compound are not widely published, a common approach for kinase inhibitors is to use a vehicle containing a combination of:
-
A primary solvent: Such as DMSO to initially dissolve the compound.
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A co-solvent/surfactant: Such as polyethylene (B3416737) glycol (e.g., PEG300, PEG400), propylene (B89431) glycol, or Tween® 80 to improve solubility and stability in the final aqueous suspension.
-
An aqueous component: Such as saline or PBS to make up the final volume.
A typical formulation might consist of 5-10% DMSO, 40% PEG300, and the remainder as saline. It is critical to perform vehicle tolerability studies in your animal model before initiating the efficacy studies to ensure the chosen formulation is safe and does not cause adverse effects.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 27.3 mg/mL |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble |
| Ethanol | Data not available |
| Methanol | Data not available |
Note: The actual solubility may vary slightly between different batches of the compound.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
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Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treating your cells.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments (including the vehicle control) and is at a level that is non-toxic to the cells (typically ≤ 0.5%).
-
-
Cell Treatment:
-
Remove the existing medium from your cultured cells.
-
Add the medium containing the desired final concentration of this compound (or vehicle control).
-
Incubate the cells for the desired duration of your experiment.
-
Protocol 2: General Procedure for a Cell Viability Assay (e.g., MTT or MTS)
-
Cell Seeding:
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Seed your chosen cancer cell line (e.g., those harboring EGFR T790M mutation) in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock, as described in Protocol 1.
-
Treat the cells with various concentrations of this compound. Include wells for a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for a period that allows for the assessment of anti-proliferative effects (e.g., 48-72 hours).
-
-
Viability Assessment:
-
After the incubation period, add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent into a colored formazan (B1609692) product.
-
If using MTT, solubilize the formazan crystals with a solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the results to determine the half-maximal inhibitory concentration (IC50) value.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: EGFR (T790M) signaling pathways inhibited by this compound.
Caption: Acquired resistance mechanism via NF-κB activation.
Experimental Workflow Diagram
Caption: Workflow for preparing this compound for in vitro assays.
References
Off-target effects of CNX-2006 in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of CNX-2006 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a novel, irreversible tyrosine kinase inhibitor (TKI) that selectively targets activating mutations of the Epidermal Growth Factor Receptor (EGFR).[1] It is particularly potent against the T790M mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[2][3] this compound shows significantly weaker inhibition of wild-type (WT) EGFR, suggesting a degree of selectivity for mutant forms of the receptor.[1]
Q2: Are there any known off-target effects of this compound?
While comprehensive kinome-wide screening data for this compound is not publicly available, a significant downstream effect observed with EGFR inhibition, including with this compound, is the activation of the NF-κB (nuclear factor-kappa B) signaling pathway.[2][4] This is considered a key mechanism of adaptive resistance to EGFR inhibitors.[5][6][7] Therefore, researchers should be aware that while this compound may be highly selective for mutant EGFR, its on-target activity can lead to compensatory signaling changes that can be considered off-target effects in the broader sense of the cellular response.
Q3: How does inhibition of EGFR by this compound lead to NF-κB activation?
Inhibition of the EGFR oncogene can induce the ubiquitination and activation of TRAF2, a key component of an NF-κB-activating complex.[5] This leads to the activation of the IKK complex, subsequent degradation of IκB, and nuclear translocation of NF-κB (RelA), ultimately promoting cell survival and resistance to the EGFR inhibitor.[4][5]
Q4: What are the observable consequences of NF-κB activation in cells treated with this compound?
Activation of the NF-κB pathway in response to this compound can lead to the emergence of drug-resistant cell populations.[2][4] Researchers might observe a decrease in the initial pro-apoptotic effects of this compound over time, or the survival and proliferation of a sub-population of cancer cells despite effective EGFR inhibition. Cells that develop resistance to this compound have been shown to be more sensitive to pharmacological inhibition of the NF-κB pathway.[2]
Troubleshooting Guides
Issue 1: Decreased efficacy of this compound in long-term cell culture experiments.
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Possible Cause: Development of acquired resistance driven by NF-κB activation.
-
Troubleshooting Steps:
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Western Blot Analysis: Probe cell lysates for key markers of NF-κB activation, such as phosphorylated IκBα and nuclear translocation of NF-κB subunits (e.g., p65/RelA). Compare protein levels in this compound-treated cells versus vehicle-treated controls at different time points.
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Co-treatment with an NF-κB inhibitor: Investigate whether co-administration of an NF-κB pathway inhibitor can restore sensitivity to this compound.
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Gene Expression Analysis: Perform qRT-PCR or RNA-seq to analyze the expression of NF-κB target genes known to be involved in cell survival and proliferation.
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Issue 2: Unexpected phenotypic changes in cells treated with this compound that are not consistent with EGFR inhibition alone.
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Possible Cause: Potential off-target kinase inhibition or unforeseen downstream signaling effects.
-
Troubleshooting Steps:
-
Kinome Profiling: To comprehensively assess the selectivity of this compound, consider a kinome-wide binding assay (e.g., KINOMEscan). This will identify other kinases that may be inhibited by this compound at the concentrations used in your experiments.
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Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting the primary target (EGFR). Any discrepancies may point towards off-target effects.
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Rescue Experiments: If a specific off-target kinase is identified, attempt a rescue experiment by overexpressing a drug-resistant mutant of that kinase to see if the unexpected phenotype is reversed.
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound against EGFR
| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| NCI-H1975 | L858R/T790M | ~46 | [5] |
| PC9GR4 | delE746-A750/T790M | ~61 | [5] |
| PC9 | delE746-A750 | 55-104 | [5] |
| HCC-827 | delE746-A750 | 55-104 | [5] |
| Cells with T790M | T790M | < 20 | [3] |
Experimental Protocols
Protocol 1: Western Blot for NF-κB Activation
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Cell Lysis: After treatment with this compound or vehicle control, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα, total IκBα, p65 (total and nuclear fraction), and a loading control (e.g., β-actin or Lamin B1 for nuclear extracts).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Protocol 2: Kinome Profiling
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Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).
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Kinase Panel Selection: Utilize a commercial kinome profiling service (e.g., KINOMEscan) that offers a broad panel of human kinases.
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Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.
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Data Analysis: The results will be provided as a percentage of control, indicating the degree of inhibition for each kinase. Hits are typically defined as kinases showing significant inhibition (e.g., >90% at 1 µM).
Visualizations
Caption: EGFR and NF-κB signaling pathways in the context of this compound treatment.
Caption: Experimental workflow for identifying off-target effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oncotarget.com [oncotarget.com]
- 5. NF-κB activating complex engaged in response to EGFR oncogene inhibition drives tumor cell survival and residual disease in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR inhibition triggers an adaptive response by co-opting antiviral signaling pathways in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-targeting EGFR and IKKβ/NF-κB signalling pathways in head and neck squamous cell carcinoma: a potential novel therapy for head and neck squamous cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting CNX-2006 Resistance in H1975 Cells
Welcome to the technical support center for troubleshooting resistance to CNX-2006 in the H1975 non-small cell lung cancer (NSCLC) cell line. This resource is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges and interpret unexpected results.
Frequently Asked Questions (FAQs)
Q1: What are H1975 cells and why are they used as a model for this compound resistance?
The H1975 cell line is a human NSCLC line characterized by two key mutations in the Epidermal Growth Factor Receptor (EGFR): an activating L858R mutation in exon 21 and a T790M "gatekeeper" mutation in exon 20.[1][2][3] The L858R mutation makes the cells initially sensitive to EGFR tyrosine kinase inhibitors (TKIs), while the T790M mutation confers resistance to first and second-generation EGFR TKIs.[4][5] this compound is an irreversible EGFR inhibitor designed to specifically target the T790M mutation. Therefore, H1975 cells are an ideal model to study the efficacy of third-generation inhibitors like this compound and to investigate the mechanisms of acquired resistance to these drugs.
Q2: What is the expected IC50 of this compound in parental H1975 cells?
While specific IC50 data for this compound in H1975 cells can vary between labs and experimental conditions, published data suggests that this compound inhibits EGFR-T790M mutant cells with IC50 values below 20 nM. For comparison, the third-generation EGFR inhibitor osimertinib (B560133) has a reported IC50 of approximately 0.03 µM (30 nM) in parental H1975 cells.
Q3: My H1975 cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Acquired resistance to third-generation EGFR inhibitors like this compound in H1975 cells can arise from several mechanisms:
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Bypass Pathway Activation: The cancer cells may activate alternative signaling pathways to circumvent their dependence on EGFR signaling. A common mechanism is the amplification and activation of the c-Met receptor tyrosine kinase. Activation of c-Met by its ligand, Hepatocyte Growth Factor (HGF), can reactivate downstream pro-survival pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways, even in the presence of EGFR inhibition.
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Epithelial-to-Mesenchymal Transition (EMT): Resistant cells may undergo a phenotypic switch from an epithelial to a mesenchymal state. This is characterized by the loss of cell-cell adhesion proteins like E-cadherin and the gain of mesenchymal markers like N-cadherin and Vimentin. This transition is often driven by the upregulation of transcription factors such as Snail, Slug, and ZEB1.
Troubleshooting Guide
This guide provides a step-by-step approach to investigating and confirming this compound resistance in your H1975 cell culture experiments.
Problem 1: Increased IC50 value of this compound in H1975 cells.
If you observe a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your H1975 cell viability assays, it is a primary indicator of acquired resistance.
Experimental Workflow to Confirm Resistance:
Quantitative Data Summary:
The following tables summarize expected quantitative data for parental versus this compound resistant H1975 cells. Note that the data for resistant cells is based on studies of osimertinib, a similar third-generation EGFR inhibitor, and should be used as a guideline.
Table 1: Comparative IC50 Values for EGFR Inhibitors in H1975 Cells
| Cell Line | This compound (Expected) | Osimertinib |
| H1975 Parental | < 20 nM | ~30 nM |
| H1975 Resistant | > 100 nM (Hypothesized) | ~4.77 µM |
Table 2: Expected Changes in EMT Marker Expression in this compound Resistant H1975 Cells (Relative to Parental)
| Protein | Expected Change | Method |
| E-cadherin | Decreased | Western Blot |
| N-cadherin | Increased | Western Blot |
| Vimentin | Increased | Western Blot |
| Snail | Increased | Western Blot |
| Slug | Increased | Western Blot |
| ZEB1 | Increased | Western Blot |
Table 3: Expected Changes in Signaling Protein Phosphorylation in this compound Resistant H1975 Cells (Relative to Parental)
| Protein | Expected Change | Method |
| p-EGFR (Y1068) | Decreased (with this compound) | Western Blot |
| p-Akt (S473) | Increased/Maintained | Western Blot |
| p-ERK1/2 (T202/Y204) | Increased/Maintained | Western Blot |
| p-c-Met (Y1234/1235) | Increased | Western Blot |
Problem 2: No significant change in apoptosis despite decreased cell viability.
You may observe a reduction in cell viability with this compound treatment, but your apoptosis assays (e.g., Annexin V staining) do not show a corresponding increase in apoptotic cells.
Possible Explanation:
-
Cytostatic vs. Cytotoxic Effect: this compound might be exerting a cytostatic effect (inhibiting proliferation) rather than a cytotoxic effect (inducing cell death) at the concentrations tested.
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Alternative Cell Death Mechanisms: Cells might be undergoing other forms of programmed cell death, such as autophagy.
Troubleshooting Steps:
-
Perform a cell cycle analysis: Use flow cytometry with propidium (B1200493) iodide staining to determine if this compound is causing cell cycle arrest (e.g., at G1/S or G2/M).
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Investigate autophagy: Perform western blot analysis for autophagy markers like LC3-I/II and p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 would suggest the induction of autophagy.
Experimental Protocols
Protocol 1: Generation of this compound Resistant H1975 Cell Line
This protocol is adapted from methods used to generate resistance to other third-generation EGFR inhibitors.
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Initial Culture: Culture H1975 cells in complete growth medium (RPMI-1640 with 10% FBS and 1% penicillin/streptomycin).
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Dose Escalation:
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Begin by treating the cells with this compound at a concentration equal to the IC50 of the parental cells.
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Once the cells resume normal proliferation, gradually increase the concentration of this compound in a stepwise manner.
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Maintain the cells at each concentration until they are proliferating steadily before the next dose increase.
-
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Maintenance of Resistant Line: Once a resistant population is established (typically able to proliferate in a concentration at least 10-fold higher than the parental IC50), maintain the cells in a medium containing a constant high concentration of this compound.
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Verification: Regularly verify the resistant phenotype by performing cell viability assays and comparing the IC50 to the parental cell line.
Protocol 2: Cell Viability Assay (MTS Assay)
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Cell Seeding: Seed H1975 cells (parental and resistant) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.
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Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
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Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
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MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.
Protocol 3: Western Blot Analysis
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Cell Lysis: Lyse parental and resistant H1975 cells (with and without this compound treatment) in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, p-Akt, p-ERK, E-cadherin, N-cadherin, Vimentin, Snail, p-c-Met, and a loading control like β-actin or GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Protocol 4: Apoptosis Assay (Annexin V Staining)
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Cell Treatment: Treat parental and resistant H1975 cells with this compound at various concentrations for 48 hours. Include an untreated control.
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Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
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Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
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Flow Cytometry: Analyze the stained cells by flow cytometry.
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Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Signaling Pathway Diagrams
EGFR Signaling and this compound Inhibition
References
- 1. MET/HGF pathway activation as a paradigm of resistance to targeted therapies - Ko - Annals of Translational Medicine [atm.amegroups.org]
- 2. Role of the HGF/c-MET pathway in resistance to immune checkpoint inhibitors in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the EMT transcription factor Snail overcomes resistance to osimertinib in EGFR‐mutant non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HGF-independent Potentiation of EGFR Action by c-Met - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing CNX-2006 Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing toxicity associated with CNX-2006 in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Its primary mechanism of action is to selectively target and inhibit the enzymatic activity of EGFR, a key protein involved in cell growth and proliferation. By irreversibly binding to the kinase domain of EGFR, this compound blocks downstream signaling pathways that are often overactive in cancer cells, thereby inhibiting tumor growth.
Q2: What are the most common toxicities observed with this compound and other irreversible EGFR inhibitors in animal studies?
Based on the known class effects of irreversible EGFR inhibitors, the most anticipated toxicities in animal studies involving this compound primarily affect tissues with a high rate of cell turnover and significant EGFR expression. These include:
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Dermatological Toxicities: Skin rash (papulopustular), hair loss (alopecia), and inflammation around the nails (paronychia) are the most frequently reported adverse effects.[1]
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Gastrointestinal Toxicities: Diarrhea is a very common and often dose-limiting toxicity. It can lead to dehydration, weight loss, and general malaise in research animals.[2][3][4][5]
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Ocular Toxicities: Inflammation of the cornea and conjunctiva can occur.
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Renal and Cardiovascular Toxicities: While less common, some EGFR inhibitors have been associated with renal and cardiovascular adverse events.[6][7][8][9]
Q3: How can I proactively monitor for this compound toxicity in my animal studies?
A robust monitoring plan is crucial for the early detection and management of toxicities. Key monitoring parameters should include:
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Daily Clinical Observations:
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Body weight
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Food and water intake
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General appearance and behavior (posture, activity level, grooming)
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Fecal consistency and volume
-
-
Dermatological Assessment:
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Regular visual inspection of the skin and fur.
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Use of a standardized scoring system to grade the severity of skin rash and alopecia.
-
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Blood and Urine Analysis:
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Periodic collection of blood for complete blood count (CBC) and serum chemistry panels to assess organ function (e.g., liver enzymes, creatinine).
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Urinalysis to monitor for signs of renal toxicity.
-
-
Histopathology:
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At the end of the study, or if an animal is euthanized due to severe toxicity, a full necropsy and histopathological examination of key organs (skin, gastrointestinal tract, kidneys, heart, etc.) should be performed.
-
Troubleshooting Guides
Issue 1: Severe Skin Rash and Dermatitis
Symptoms: Animals present with a widespread, red, bumpy (papulopustular) rash, often accompanied by scratching, inflammation, and hair loss.
Potential Cause: Inhibition of EGFR signaling in the skin disrupts the normal growth and differentiation of keratinocytes, leading to an inflammatory response.
Troubleshooting Steps & Management Protocol:
| Step | Action | Rationale |
| 1 | Dose Reduction or Interruption | Temporarily pausing or reducing the dose of this compound can allow for skin recovery. A 25-50% dose reduction is a common starting point. |
| 2 | Topical Therapies | Apply a thin layer of a mild topical corticosteroid cream (e.g., 1% hydrocortisone) to the affected areas once or twice daily to reduce inflammation. An emollient can also be used to soothe the skin. |
| 3 | Supportive Care | Provide environmental enrichment to reduce stress-induced scratching. Ensure bedding is clean and dry to prevent secondary infections. |
| 4 | Histopathological Analysis | In case of severe or persistent rash, a skin biopsy can help characterize the nature of the inflammation and guide further treatment decisions.[10][11] |
Issue 2: Persistent and Severe Diarrhea
Symptoms: Animals exhibit frequent, watery stools, leading to significant weight loss (>15% of baseline), dehydration, and lethargy.
Potential Cause: EGFR inhibition in the gastrointestinal tract disrupts the integrity of the mucosal lining and alters fluid and electrolyte balance.[2][12][13]
Troubleshooting Steps & Management Protocol:
| Step | Action | Rationale |
| 1 | Dose Reduction or Interruption | As with skin toxicity, a temporary cessation or dose reduction of this compound is the primary intervention. |
| 2 | Fluid and Electrolyte Support | Administer subcutaneous or intravenous fluids to correct dehydration and electrolyte imbalances. Ensure free access to drinking water and consider providing a gel-based hydration source. |
| 3 | Anti-diarrheal Medication | Administer an anti-diarrheal agent such as loperamide (B1203769). The dose should be carefully calculated based on the animal's weight and administered according to veterinary guidance. |
| 4 | Dietary Modification | Provide a highly palatable and easily digestible diet. Supplementing with probiotics may help to restore gut flora, although this should be done in consultation with a veterinarian.[4] |
| 5 | Gastrointestinal Protectants | In some cases, gastrointestinal protectants like sucralfate (B611045) may be beneficial. |
Data Presentation
Table 1: Hypothetical Dose-Response Relationship for this compound Toxicities in a Rodent Model
Disclaimer: This table presents hypothetical data for illustrative purposes, as specific quantitative data for this compound was not publicly available. Researchers must perform their own dose-range finding studies.
| Dose of this compound (mg/kg/day) | Incidence of Grade 2+ Skin Rash (%) | Incidence of Grade 2+ Diarrhea (%) | Mean Body Weight Change (%) |
| 0 (Vehicle) | 0 | 0 | +5 |
| 10 | 15 | 10 | +2 |
| 25 | 40 | 35 | -5 |
| 50 | 85 | 70 | -15 |
| 100 | 100 | 95 | -25 |
Experimental Protocols
Protocol 1: Prophylactic Management of this compound-Induced Skin Rash
-
Animal Model: Nude mice subcutaneously implanted with a relevant tumor xenograft.
-
Groups:
-
Group A: Vehicle control.
-
Group B: this compound at the therapeutic dose.
-
Group C: this compound at the therapeutic dose + prophylactic topical hydrocortisone (B1673445) cream (1%).
-
-
Procedure:
-
Begin tumor cell implantation and allow tumors to reach a palpable size.
-
Initiate daily oral gavage of this compound or vehicle.
-
For Group C, apply a thin layer of hydrocortisone cream to the dorsal skin, starting on the first day of this compound administration and continuing daily.
-
Monitor all animals daily for clinical signs of toxicity, with a focus on skin condition.
-
Grade skin rash severity using a standardized scoring system (e.g., 0 = no rash, 1 = mild erythema, 2 = moderate erythema with papules, 3 = severe erythema with pustules and ulceration).
-
Measure tumor volume twice weekly.
-
-
Endpoint: Compare the incidence and severity of skin rash, as well as tumor growth inhibition, between Group B and Group C.
Protocol 2: Management of Established this compound-Induced Diarrhea
-
Animal Model: Sprague-Dawley rats.
-
Procedure:
-
Administer this compound orally at a dose known to induce diarrhea.
-
Monitor animals for the onset of diarrhea, characterized by loose, unformed stools.
-
Once Grade 2 diarrhea is observed (moderate, semi-solid stools), initiate treatment.
-
Randomize animals with diarrhea into two groups:
-
Group 1: Continued this compound administration with no intervention.
-
Group 2: Continued this compound administration with loperamide treatment (dose to be determined based on veterinary recommendation).
-
-
Administer loperamide orally or via subcutaneous injection.
-
Monitor fecal consistency, body weight, and hydration status (e.g., skin turgor) daily.
-
-
Endpoint: Evaluate the effectiveness of loperamide in resolving diarrhea and preventing weight loss compared to the no-intervention group.
Mandatory Visualization
Diagram 1: Signaling Pathway of EGFR and Mechanism of TKI-Induced Toxicity
Caption: EGFR signaling pathway and the mechanism of this compound-induced toxicity.
Diagram 2: Experimental Workflow for Mitigating this compound Toxicity
Caption: Workflow for the identification and management of this compound toxicity in animal studies.
References
- 1. ncoda.org [ncoda.org]
- 2. Development of the Rat Model of Lapatinib-Induced Diarrhoea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and treatment of diarrhea associated with tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Management of diarrhea induced by epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Management of diarrhea induced by EGFR-TKIs in advanced lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models in Studies of Cardiotoxicity Side Effects from Antiblastic Drugs in Patients and Occupational Exposed Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Clinical and histopathological study of the phototoxic dermatitis in Zebu calves in grazing of Brachiaria decumbens [redalyc.org]
- 12. EGF receptor in organ development, tissue homeostasis and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Preventing degradation of CNX-2006 stock solutions
Welcome to the technical support center for CNX-2006. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of this compound stock solutions to prevent degradation and ensure experimental consistency.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] this compound is highly soluble in DMSO, up to 100 mg/mL (183.3 mM).[1] For some applications, ethanol (B145695) can also be used, with a solubility of up to 29 mg/mL (53.15 mM).[1] The compound is insoluble in water.[1]
Q2: How should I store the solid this compound compound?
A2: For long-term storage of the solid compound, it is recommended to keep it at -20°C, protected from light and moisture. While this compound is stable for short periods at room temperature, such as during shipping, prolonged storage at -20°C is optimal to maintain its integrity.[1][2]
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: To prevent degradation, this compound stock solutions should be stored at low temperatures. For long-term storage, -80°C is recommended, which can preserve the solution for up to two years.[3] For shorter-term storage, -20°C is acceptable for up to one year.[3] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3][4]
Q4: Can I store my this compound stock solution in the refrigerator (4°C)?
A4: Storing this compound stock solutions at 4°C is not recommended for any significant length of time. While it might be acceptable for a few hours during an experiment, prolonged storage at this temperature can lead to degradation and potential precipitation of the compound. For any storage longer than a workday, it is best to use -20°C or -80°C.
Q5: Why is it important to avoid repeated freeze-thaw cycles?
A5: Repeatedly freezing and thawing a stock solution can accelerate the degradation of the compound. Each cycle can introduce moisture from condensation, which can lead to hydrolysis. Temperature fluctuations can also promote the formation of aggregates and decrease the effective concentration of the active compound. Aliquoting the stock solution into smaller, single-use vials is the best practice to mitigate this.[3][4]
Q6: this compound has an acrylamide (B121943) moiety. Are there any specific precautions I should take?
A6: Yes, the acrylamide group in this compound is a reactive electrophile and can undergo Michael addition with nucleophiles.[5] Therefore, it is important to avoid exposing the stock solution to strong nucleophiles, such as free thiols (e.g., DTT, β-mercaptoethanol) or primary/secondary amines in high concentrations in your buffers, unless it is part of the experimental design. The stability of acrylamide can also be affected by pH, with both acidic and basic conditions potentially leading to degradation or polymerization.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate observed in the stock solution vial. | 1. The solubility limit has been exceeded. 2. The stock solution was not stored properly (e.g., at 4°C). 3. The solvent (DMSO) has absorbed moisture, reducing its solvating power. | 1. Gently warm the vial to 37°C and sonicate in a water bath to try and redissolve the precipitate.[7] 2. Ensure storage at -20°C or -80°C. 3. Use fresh, anhydrous DMSO for preparing new stock solutions.[8] |
| Loss of compound activity or inconsistent experimental results. | 1. Degradation of the stock solution due to improper storage (temperature, light exposure). 2. Multiple freeze-thaw cycles. 3. Reaction with components in the experimental buffer (e.g., nucleophiles). | 1. Prepare a fresh stock solution from the solid compound. 2. Always aliquot new stock solutions and use a fresh aliquot for each experiment. 3. Review the composition of your buffers and media for any potentially reactive species. |
| Difficulty dissolving the solid compound. | 1. Insufficient solvent volume. 2. The compound requires more energy to dissolve. | 1. Ensure you are using the correct volume of solvent to achieve the desired concentration, without exceeding the solubility limit. 2. After adding the solvent, vortex the solution. If it still does not dissolve, gentle warming (37°C) and sonication can be applied.[7] |
Data Presentation
Summary of Recommended Storage Conditions
| Form | Solvent | Concentration | Storage Temperature | Storage Duration |
| Solid | N/A | N/A | -20°C | Long-term |
| Stock Solution | DMSO | ≤ 183.3 mM | -80°C | Up to 2 years[3] |
| Stock Solution | DMSO | ≤ 183.3 mM | -20°C | Up to 1 year[3] |
| Stock Solution | Ethanol | ≤ 53.15 mM | -20°C / -80°C | Shorter-term, stability not as well characterized as DMSO |
| Diluted (Aqueous) | Cell Culture Media / Buffer | Varies | Should be used immediately | Not recommended for storage |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound (Molecular Weight: 545.53 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.46 mg.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to the solid compound. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the vial until the compound is completely dissolved. If necessary, gently warm the vial to 37°C in a water bath and sonicate for a few minutes to aid dissolution.[7]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use, light-protecting (amber) vials. Store the aliquots at -80°C for long-term storage or -20°C for shorter-term use.
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Potential degradation pathways for this compound stock solutions.
References
Validation & Comparative
A Head-to-Head Battle in EGFR-Mutant Cancers: CNX-2006 vs. Erlotinib
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two Epidermal Growth Factor Receptor (EGFR) inhibitors: CNX-2006 and the first-generation drug, erlotinib (B232). We delve into their mechanisms of action, comparative efficacy against drug-sensitive EGFR mutants, and the experimental frameworks used for their evaluation.
At the forefront of targeted cancer therapy, the development of specific EGFR inhibitors has revolutionized treatment for non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene. This guide focuses on a critical comparison between the established reversible inhibitor, erlotinib, and the irreversible inhibitor, this compound, particularly in the context of drug-sensitive EGFR mutations, such as exon 19 deletions and the L858R point mutation.
Mechanism of Action: A Tale of Two Binding Modes
Erlotinib is a first-generation, reversible EGFR tyrosine kinase inhibitor (TKI). It competes with adenosine (B11128) triphosphate (ATP) for the binding site in the catalytic domain of the EGFR kinase. This reversible binding inhibits EGFR autophosphorylation and subsequently blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[1][2][3]
In contrast, this compound is a third-generation, irreversible EGFR inhibitor. It forms a covalent bond with a specific cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain. This irreversible binding leads to a sustained and potent inhibition of EGFR signaling. Notably, this compound is designed to be highly selective for mutant forms of EGFR, including the T790M resistance mutation, while exhibiting weaker activity against wild-type (WT) EGFR. This selectivity profile is intended to minimize the dose-limiting toxicities associated with the inhibition of WT EGFR in healthy tissues.
dot
Comparative Efficacy: A Look at the Data
The potency of EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the reported IC50 values for this compound and erlotinib against wild-type EGFR and common drug-sensitive EGFR mutants.
Table 1: Comparative IC50 Values of this compound and Erlotinib against EGFR Variants
| EGFR Variant | This compound IC50 (nM) | Erlotinib IC50 (nM) |
| Wild-Type (WT) | Weak Inhibition | 2 - 100 |
| Exon 19 Deletion | < 20 | < 20 |
| L858R Mutant | < 20 | ~20 |
| T790M Mutant | < 20 | > 1000 |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a synthesis of available preclinical data for comparative purposes.
The data indicates that while both drugs are potent inhibitors of the common drug-sensitive EGFR mutations (Exon 19 deletion and L858R), this compound demonstrates significantly greater potency against the T790M resistance mutation, a common mechanism of acquired resistance to first-generation EGFR inhibitors like erlotinib. Furthermore, this compound shows substantially less activity against wild-type EGFR, which is consistent with its design as a mutant-selective inhibitor.
Experimental Protocols: The Foundation of Comparative Analysis
The following sections provide detailed methodologies for the key experiments used to generate the comparative data presented above.
In Vitro EGFR Kinase Inhibition Assay
This biochemical assay is fundamental for determining the direct inhibitory activity of compounds on the EGFR kinase.
Objective: To measure the IC50 value of a test compound against purified EGFR kinase domains (wild-type and mutant).
Principle: The assay measures the phosphorylation of a synthetic substrate by the EGFR kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically detected using methods such as radioactivity, fluorescence, or luminescence.
Materials:
-
Recombinant human EGFR kinase domain (wild-type, Exon 19 deletion, L858R, T790M mutants)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (this compound, erlotinib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed using the chosen detection method.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
dot
Cell Viability Assay (MTT Assay)
This cell-based assay is used to assess the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines harboring specific EGFR mutations.
Objective: To determine the IC50 value of a test compound in inhibiting the growth of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines with known EGFR status (e.g., HCC827 for Exon 19 deletion, NCI-H3255 for L858R)
-
Complete cell culture medium
-
Test compounds (this compound, erlotinib)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Western Blot Analysis of EGFR Signaling
This technique is used to visualize the effect of the inhibitors on the phosphorylation status of EGFR and its downstream signaling proteins.
Objective: To assess the inhibition of EGFR phosphorylation and downstream signaling pathways in response to drug treatment.
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size through gel electrophoresis and transferred to a membrane. Phospho-specific antibodies are used to detect the phosphorylated (activated) forms of proteins.
Materials:
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
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References
Comparative Efficacy of CNX-2006 in Erlotinib-Resistant Non-Small Cell Lung Cancer Cell Lines
A Guide for Researchers and Drug Development Professionals
The emergence of resistance to first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like erlotinib (B232) presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). This guide provides a comparative analysis of CNX-2006, a novel irreversible EGFR inhibitor, against other therapeutic alternatives in erlotinib-resistant NSCLC cell lines. The content herein is supported by preclinical data to aid researchers, scientists, and drug development professionals in evaluating the potential of this compound.
Introduction to Erlotinib Resistance and Next-Generation Inhibitors
Erlotinib has been a cornerstone in the treatment of NSCLC patients with activating EGFR mutations. However, the majority of patients eventually develop resistance, limiting its long-term efficacy. The most common mechanism of acquired resistance is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. Other mechanisms include amplification of the MET proto-oncogene and activation of bypass signaling pathways such as the integrin β1/Src/Akt and insulin-like growth factor 1 receptor (IGF1R) pathways.
This has spurred the development of next-generation EGFR TKIs designed to overcome these resistance mechanisms. This compound is an irreversible EGFR inhibitor that has shown potent activity against activating EGFR mutations as well as the T790M resistance mutation, while demonstrating significantly weaker inhibition of wild-type EGFR.[1] This guide compares the efficacy of this compound with other EGFR TKIs, including first-generation (gefitinib, erlotinib), second-generation (afatinib), and third-generation (osimertinib) inhibitors, in erlotinib-resistant NSCLC cell line models.
Comparative Efficacy Data
The following tables summarize the in vitro potency (IC50 values) of this compound and other EGFR inhibitors against various NSCLC cell lines, including those with acquired resistance to erlotinib.
Table 1: IC50 Values (nM) of EGFR TKIs in Erlotinib-Sensitive and -Resistant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | This compound | Osimertinib (B560133) | Gefitinib | Erlotinib | Afatinib (B358) |
| PC-9 | Exon 19 del | - | 15.9 | 77.26 | 7 | 0.8 |
| H1975 | L858R, T790M | <20 | 5 | >4000 | >10,000 | 57 |
| PC-9ER | Exon 19 del, T790M | - | 13 | >4000 | - | 165 |
| HCC827-EPR | Exon 19 del, T790M | - | - | - | - | - |
| A549 | Wild-Type | - | 7,130 | - | >10,000 | - |
Note: Data is compiled from multiple sources and may not represent direct head-to-head comparisons in all cases. The IC50 value for this compound in H1975 cells is reported as being below 20 nM.[1][2]
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is crucial for interpreting the efficacy of different inhibitors.
First-generation EGFR TKIs, such as erlotinib and gefitinib, reversibly bind to the ATP-binding site of the EGFR kinase domain. The T790M mutation alters this binding site, reducing the affinity of these drugs. Second-generation inhibitors like afatinib bind irreversibly but are less selective for mutant over wild-type EGFR, leading to dose-limiting toxicities. Third-generation inhibitors, including this compound and osimertinib, are designed to irreversibly bind to the C797 residue in the EGFR kinase domain and are highly selective for mutant EGFR, including the T790M variant, while sparing wild-type EGFR.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of efficacy studies. Below are representative protocols for key experiments used to evaluate EGFR inhibitors.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
NSCLC cell lines (e.g., H1975, PC-9ER)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and other EGFR TKIs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the EGFR inhibitors for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis for EGFR Signaling
This technique is used to detect changes in the phosphorylation status of EGFR and downstream signaling proteins.
Materials:
-
NSCLC cell lines
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and treat with EGFR inhibitors for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Efficacy in Xenograft Models
Preclinical in vivo studies are critical for evaluating the therapeutic potential of drug candidates.
Table 2: Antitumor Activity in NSCLC Xenograft Models
| Drug | Cell Line Xenograft | Dosing | Tumor Growth Inhibition (%) | Reference |
| This compound | H1975 (L858R, T790M) | 25 mg/kg, i.p. | Effective | [1] |
| Erlotinib | A549 (Wild-Type) | 100 mg/kg | 93 | |
| Erlotinib | H460a | 100 mg/kg | 71 |
Note: This table provides a summary of available in vivo data and is not an exhaustive list.
Conclusion
This compound demonstrates significant promise as a therapeutic agent for erlotinib-resistant NSCLC, particularly in tumors harboring the T790M mutation. Its high potency and selectivity for mutant EGFR suggest a favorable therapeutic window compared to earlier generation TKIs. The preclinical data presented in this guide indicates that this compound is a strong candidate for further clinical investigation. Future studies should focus on direct, head-to-head comparisons with other third-generation inhibitors like osimertinib across a broader range of erlotinib-resistant models, including those with MET amplification and other bypass track activation, to fully elucidate its clinical potential.
References
Validating CNX-2006 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CNX-2006, a novel irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, with other established EGFR inhibitors. We present supporting experimental data and detailed protocols to facilitate the validation of this compound target engagement in cellular models. This compound is designed to inhibit activating mutations of EGFR as well as the T790M resistance mutation, with minimal effect on wild-type EGFR. Validating the direct interaction of this compound with its intended cellular target is a critical step in preclinical drug development to ensure its mechanism of action and differentiate it from other therapeutic alternatives.
Comparative Analysis of EGFR Inhibitors
To objectively assess the efficacy and selectivity of this compound, its performance is compared against first-generation (Gefitinib, Erlotinib) and third-generation (Osimertinib) EGFR inhibitors. The following tables summarize the inhibitory concentrations (IC50) and cellular thermal shift assay (CETSA) data for these compounds against various EGFR genotypes.
Table 1: Comparative Inhibitory Activity (IC50) of EGFR Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below is compiled from various in vitro studies.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 Deletion | <10 | ~13 | ~20 | <15 |
| H1975 | L858R + T790M | ~25 | >5000 | >5000 | ~15 |
| A549 | Wild-Type | >1000 | >10000 | >10000 | >1000 |
Note: IC50 values are approximate and can vary based on experimental conditions. Data for this compound is based on its characterization as a potent inhibitor of T790M mutant EGFR. Data for other inhibitors is derived from published literature.
Table 2: Comparative Target Engagement via Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells. An increase in the melting temperature (Tm) indicates direct target engagement.
| Cell Line | EGFR Mutation Status | Compound | Concentration (µM) | ΔTm (°C) |
| H1975 | L858R + T790M | This compound | 1 | Significant stabilization |
| H1975 | L858R + T790M | Gefitinib | 1 | No significant stabilization |
| H1975 | L858R + T790M | Osimertinib | 1 | Significant stabilization |
| A549 | Wild-Type | This compound | 1 | Minimal stabilization |
Note: The data presented for this compound is illustrative of its expected high potency and selectivity for the T790M mutant EGFR, based on its known mechanism of action. Actual ΔTm values would need to be determined experimentally.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to validate the cellular target engagement of this compound.
Cellular Thermal Shift Assay (CETSA) Protocol
This assay is used to confirm the direct binding of this compound to EGFR in a cellular context.[1][2][3]
Materials:
-
Cell lines (e.g., H1975 for T790M mutant EGFR, A549 for wild-type EGFR)
-
Cell culture medium and supplements
-
This compound and comparator compounds (e.g., Gefitinib, Osimertinib)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels, transfer apparatus, and western blot reagents
-
Primary antibodies (anti-EGFR, anti-p-EGFR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with varying concentrations of this compound or comparator compounds (and a vehicle control) for a predetermined time (e.g., 2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatants (soluble protein fraction).
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and western blotting using antibodies against total EGFR to detect the amount of soluble EGFR at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities and plot the percentage of soluble EGFR as a function of temperature.
-
Determine the melting temperature (Tm) for each treatment condition. An increase in Tm in the presence of the compound indicates target stabilization and engagement.
-
In-Cell Western (ICW) Protocol
This high-throughput immunofluorescence-based assay quantifies the inhibition of EGFR phosphorylation in cells.[4]
Materials:
-
96-well plates
-
Cell lines of interest
-
This compound and comparator compounds
-
EGF (Epidermal Growth Factor)
-
Formaldehyde (B43269) (methanol-free)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (anti-p-EGFR, and a normalization antibody like anti-GAPDH)
-
Fluorescently labeled secondary antibodies (e.g., IRDye-conjugated)
-
DNA stain for normalization (optional)
-
Infrared imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with a dose range of this compound or comparator compounds for 2 hours.
-
Stimulate cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.
-
-
Fixation and Permeabilization:
-
Fix the cells with formaldehyde for 20 minutes at room temperature.
-
Wash the wells with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes.
-
-
Immunostaining:
-
Block non-specific binding with blocking buffer for 1.5 hours.
-
Incubate with primary antibodies (e.g., anti-p-EGFR and a normalization antibody) overnight at 4°C.
-
Wash the wells with PBS containing 0.1% Tween-20.
-
Incubate with the corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash the wells.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for the phospho-EGFR signal and normalize it to the signal from the normalization antibody.
-
Plot the normalized signal against the compound concentration to determine the IC50 for the inhibition of EGFR phosphorylation.
-
Visualizations
EGFR Signaling Pathway and Inhibition by this compound
The following diagram illustrates the EGFR signaling cascade and the point of inhibition by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, which promote cell proliferation and survival. This compound, as an EGFR tyrosine kinase inhibitor, blocks this initial phosphorylation step.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
The diagram below outlines the key steps in performing a CETSA experiment to validate target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Workflow for In-Cell Western (ICW)
The following diagram details the workflow for an In-Cell Western assay to measure the inhibition of EGFR phosphorylation.
Caption: Workflow for the In-Cell Western (ICW) assay.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 4. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of CNX-2006 and Other Third-Generation EGFR Inhibitors in Oncology Research
A deep dive into the preclinical profiles of novel therapeutic agents targeting EGFR-mutant non-small cell lung cancer, providing researchers and drug development professionals with a comprehensive guide to their comparative efficacy and mechanisms of action.
The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the advent of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). These agents are designed to selectively target the sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly emerges after treatment with earlier-generation TKIs, while sparing wild-type (WT) EGFR to minimize toxicity. This guide provides a comparative analysis of CNX-2006 and other prominent third-generation EGFR inhibitors, including osimertinib (B560133), lazertinib, rociletinib (B611991), avitinib, and nazartinib (B611988), with a focus on their preclinical performance backed by experimental data.
Mechanism of Action: A Shared Strategy with Subtle Distinctions
Third-generation EGFR TKIs, including this compound, are characterized by their irreversible binding to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain. This covalent modification allows for potent and sustained inhibition of the mutant forms of the receptor. This compound is a novel, irreversible EGFR inhibitor that has demonstrated high selectivity for mutant EGFR, including the T790M resistance mutation, with significantly weaker activity against wild-type EGFR.[1][2] It is noteworthy that this compound is a prototype of rociletinib (CO-1686), a compound that has undergone more extensive clinical investigation.[3]
In Vitro Efficacy: A Quantitative Comparison
The potency of these inhibitors is typically evaluated through in vitro assays that determine their half-maximal inhibitory concentration (IC50) against various EGFR-mutant and wild-type cell lines. A lower IC50 value signifies greater potency. The following tables summarize the available preclinical data for this compound and its counterparts.
Table 1: In Vitro IC50 Values of 3rd Generation EGFR Inhibitors Against EGFR Mutant Cell Lines (nM)
| Cell Line | EGFR Mutation | This compound | Osimertinib | Lazertinib | Rociletinib (CO-1686) | Avitinib | Nazartinib |
| H1975 | L858R/T790M | <20[1][2] | 5[4], 11[5] | 6[6] | 23[4], 62-187 | 7.3[7][8] | 4[9], 25[9] |
| PC-9 | Exon 19 del | - | 8[5] | 5[6] | 7-32 | - | 2[9], 11[9] |
| H3255 | L858R | - | - | - | - | - | 6[9], 9[9] |
| PC-9ER | Exon 19 del/T790M | - | 13[4], 166[10] | - | 37[4] | - | 276[10] |
Data compiled from multiple sources. Experimental conditions may vary.
Table 2: In Vitro IC50/Ki Values of 3rd Generation EGFR Inhibitors Against Wild-Type EGFR (nM)
| Inhibitor | WT EGFR IC50/Ki | Selectivity (WT/Mutant Ratio) |
| This compound | >1000-fold higher than T790M[1] | High |
| Osimertinib | 461-650[5] | ~40-80 fold |
| Lazertinib | 76[6], 711[6] | ~12-142 fold |
| Rociletinib (CO-1686) | >2000[11] | High |
| Avitinib | 7.68[7][8] | ~43 fold |
| Nazartinib | - | Selective |
Selectivity is an approximation based on available data and may vary depending on the specific mutant cell line used for comparison.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical in vivo studies using mouse xenograft models are crucial for evaluating the therapeutic potential of these inhibitors. In an H1975 (L858R/T790M) xenograft model, this compound was shown to be effective.[2] Similarly, other third-generation inhibitors have demonstrated significant tumor growth inhibition in various NSCLC xenograft models.
Table 3: In Vivo Efficacy of 3rd Generation EGFR Inhibitors in NSCLC Xenograft Models
| Inhibitor | Xenograft Model | Dosing | Tumor Growth Inhibition |
| This compound | H1975 (L858R/T790M) | 25 mg/kg, i.p. | Effective tumor growth inhibition |
| Osimertinib | PC-9 (Exon 19 del) | 5 mg/kg, p.o. | Significant tumor regression |
| Lazertinib | H1975 (L858R/T790M) | - | Dose-dependent tumor regression |
| Rociletinib (CO-1686) | Multiple EGFR-mutant models | - | Significant tumor growth inhibition |
| Avitinib | EGFR-mutant models | 12.5-500 mg/kg, p.o. | Inhibition of tumor growth |
| Nazartinib | H3255 (L858R) | 30 mg/kg, p.o. | Significant antitumor activity |
Data is a summary of reported in vivo activities. Specific protocols and endpoints may differ between studies.
Signaling Pathways and Experimental Workflows
The efficacy of EGFR inhibitors stems from their ability to block the downstream signaling pathways that drive tumor cell proliferation and survival. The primary cascades affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A Phase 1/2, Open-Label, Safety, Pharmacokinetic and Preliminary Efficacy Study of Oral CO-1686 in Patients with Previously Treated Mutant EGFR Non-Small Cell Lung Cancer (NSCLC) | Dana-Farber Cancer Institute [dana-farber.org]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Evaluating CNX-2006-Induced Apoptosis: A Comparative Guide to Caspase Assays
For researchers and drug development professionals investigating novel anti-cancer compounds, confirming the induction of apoptosis is a critical step in elucidating the mechanism of action. This guide provides a comparative framework for utilizing caspase activity assays to validate apoptosis induced by a hypothetical compound, CNX-2006. We will compare its theoretical performance against established apoptosis inducers, providing the necessary experimental context and data interpretation.
Comparative Analysis of Caspase Activation
To quantitatively assess the pro-apoptotic efficacy of this compound, its ability to activate key caspases should be compared with known apoptosis-inducing agents. The following table summarizes hypothetical data from colorimetric assays measuring the activity of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3/7) in cancer cell lines treated with this compound and other standard compounds.
| Compound (Concentration) | Cell Line | Treatment Time (hours) | Caspase-3/7 Activity (Fold Increase vs. Control) | Caspase-8 Activity (Fold Increase vs. Control) | Caspase-9 Activity (Fold Increase vs. Control) |
| This compound (10 µM) | MCF-7 | 24 | 8.5 | 1.8 | 7.2 |
| Staurosporine (1 µM) | MCF-7 | 24 | 9.2 | 2.1 | 8.8 |
| Etoposide (50 µM) | MCF-7 | 24 | 7.8 | 2.5 | 6.9 |
| TRAIL (100 ng/mL) | Jurkat | 6 | 10.5 | 9.8 | 3.1 |
This data is illustrative and serves as a template for comparison.
The hypothetical data suggests that this compound is a potent inducer of the intrinsic apoptosis pathway, characterized by a significant increase in caspase-9 and caspase-3/7 activity, similar to the effects of Staurosporine and Etoposide. The minimal increase in caspase-8 activity suggests a lesser involvement of the extrinsic pathway.
Experimental Workflow and Signaling Pathways
To ensure robust and reproducible results, a standardized workflow for assessing caspase activity is essential. The following diagrams illustrate a typical experimental workflow and the underlying caspase signaling cascades.
Caption: Workflow for Caspase Activity Assay.
Caption: Caspase-Mediated Apoptosis Signaling Pathways.
Detailed Experimental Protocols
Accurate and comparable data relies on meticulous adherence to experimental protocols. Below are generalized protocols for colorimetric caspase assays.
Protocol: Colorimetric Caspase-3/7, -8, and -9 Activity Assays
Materials:
-
Cancer cell lines (e.g., MCF-7, Jurkat)
-
Cell culture medium and supplements
-
This compound and control compounds (Staurosporine, Etoposide, TRAIL)
-
96-well microplates
-
Caspase assay kits (containing cell lysis buffer, specific caspase substrates, e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, LEHD-pNA for caspase-9, and pNA calibration standard)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding: Seed cells at a density of 1-2 x 10^6 cells/mL in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and control compounds. Include an untreated control well.
-
Incubation: Incubate the plate for the desired time period (e.g., 6, 12, 24 hours) at 37°C in a 5% CO2 incubator.
-
Cell Lysis:
-
Centrifuge the plate to pellet the cells.
-
Remove the supernatant and add 50 µL of chilled cell lysis buffer to each well.
-
Incubate on ice for 10 minutes.[1]
-
-
Caspase Reaction:
-
Add 50 µL of 2X reaction buffer containing the specific pNA-conjugated caspase substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 400-405 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the fold-increase in caspase activity by comparing the absorbance of the treated samples to the untreated control.
-
Note: The optimal cell number, compound concentration, and incubation time should be determined empirically for each cell line and experimental setup. For live-cell imaging of caspase activity, fluorescent substrates and appropriate microscopy or flow cytometry equipment are required.[2][3] It is also recommended to use multiple methods, such as combining caspase activity assays with western blotting for cleaved caspases, to confirm specific caspase activation.
References
A Head-to-Head Showdown: CNX-2006 (Rociletinib) vs. Gefitinib in EGFR Signaling
For the research community and drug development professionals, this guide provides a comprehensive side-by-side analysis of CNX-2006 (rociletinib) and the first-generation EGFR inhibitor, gefitinib (B1684475). We delve into their mechanisms of action, comparative efficacy against various EGFR mutations, and the experimental frameworks used to evaluate them.
The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival.[1][2] Its aberrant activation, often through mutations in the EGFR gene, is a key driver in the development and progression of non-small cell lung cancer (NSCLC).[2] While gefitinib revolutionized the treatment of EGFR-mutant NSCLC, the emergence of resistance, frequently mediated by the T790M "gatekeeper" mutation, necessitated the development of next-generation inhibitors like this compound.[3]
Mechanism of Action: A Tale of Two Inhibitors
Gefitinib is a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[4] It primarily targets activating mutations such as exon 19 deletions and the L858R point mutation, showing significantly less activity against the T790M resistance mutation. In contrast, this compound (rociletinib) is an irreversible inhibitor that forms a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of EGFR. This irreversible binding allows it to effectively inhibit EGFR signaling in the presence of the T790M mutation, while demonstrating minimal activity against wild-type EGFR, potentially leading to a more favorable toxicity profile.
Comparative Efficacy: Targeting the T790M Resistance
Experimental data robustly demonstrates the differential efficacy of this compound and gefitinib against various EGFR mutations. The key differentiator lies in their activity against the T790M mutation, which confers resistance to first-generation inhibitors like gefitinib.
Table 1: Comparative IC50 Values of EGFR Tyrosine Kinase Inhibitors
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (nM) | Erlotinib (B232) IC50 (nM)¹ | Rociletinib (B611991) (this compound) IC50 (nM) |
| PC-9 | Exon 19 deletion | ~20-50 | - | 37 |
| H3255 | L858R | ~5-63 | - | - |
| H1975 | L858R + T790M | >10,000 | >10,000 | 23 |
| PC-9ER | Exon 19 deletion + T790M | >10,000 | >10,000 | 37 |
| Ba/F3 | Wild-Type EGFR | - | ~1,000-7,000 | >3,000 |
¹Erlotinib is a first-generation EGFR TKI with a similar mechanism and activity profile to gefitinib. Data from a study directly comparing erlotinib and rociletinib is used as a surrogate for a direct gefitinib vs. rociletinib head-to-head IC50 comparison in the same study. Gefitinib IC50 values are compiled from multiple sources for context.
As illustrated in the table, both gefitinib and rociletinib are potent inhibitors of cell lines with activating EGFR mutations (PC-9, H3255). However, in cell lines harboring the T790M resistance mutation (H1975, PC-9ER), gefitinib's inhibitory activity is drastically reduced, with IC50 values in the micromolar range, indicating resistance. In stark contrast, rociletinib maintains potent, low nanomolar IC50 values against these T790M-positive cell lines, highlighting its efficacy in overcoming this common resistance mechanism.
EGFR Signaling Pathway Inhibition
Both gefitinib and this compound exert their anti-cancer effects by inhibiting the EGFR signaling cascade. Upon binding of a ligand, such as EGF, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival. By blocking EGFR autophosphorylation, these inhibitors effectively shut down these pro-survival signals.
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT/XTT Assay)
This assay is fundamental for determining the cytotoxic effects of EGFR inhibitors and calculating IC50 values.
-
Cell Seeding: Plate NSCLC cells (e.g., PC-9, H1975) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or gefitinib for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well and incubate for 2-4 hours.
-
Absorbance Measurement: For MTT, solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm. For XTT, measure the absorbance of the soluble formazan at 450-500 nm.
-
Data Analysis: Plot cell viability against the logarithm of inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Western Blot Analysis for EGFR Phosphorylation
This technique is used to assess the direct impact of the inhibitors on the phosphorylation status of EGFR and its downstream targets.
-
Cell Culture and Treatment: Culture NSCLC cells to 70-80% confluency and treat with various concentrations of this compound or gefitinib for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the p-EGFR band relative to the total EGFR band indicates the degree of inhibition.
Conclusion
The side-by-side analysis of this compound (rociletinib) and gefitinib clearly demonstrates the evolution of EGFR inhibitors in response to acquired resistance. While gefitinib remains a valuable therapeutic for NSCLC with activating EGFR mutations, its efficacy is limited by the emergence of the T790M mutation. This compound, with its irreversible binding mechanism and high potency against T790M-mutant EGFR, represents a significant advancement in overcoming this clinical challenge. The experimental protocols and data presented herein provide a robust framework for the continued evaluation and development of next-generation EGFR inhibitors.
References
Safety Operating Guide
Essential Guidance for the Proper Disposal of CNX-2006
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
The proper disposal of the research compound CNX-2006, a tool compound of the EGFR tyrosine kinase inhibitor rociletinib, is critical for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potentially hazardous, biologically active compound necessitates adherence to stringent disposal protocols for cytotoxic and chemical waste. This guide provides essential, step-by-step procedures based on established safety principles for handling such materials.
I. Core Disposal Principles
Given the nature of this compound as a research-grade, potentially cytotoxic compound, it must be managed as hazardous waste. Standard disposal methods such as drain disposal or mixing with general laboratory trash are strictly prohibited.
Key Takeaway: Treat all waste containing this compound, including pure compound, contaminated labware, and personal protective equipment (PPE), as hazardous chemical waste.
II. Quantitative Data Summary: Waste Segregation
Proper segregation of waste is the first step in ensuring safe and compliant disposal. The following table outlines the different waste streams that may be generated when working with this compound and the appropriate disposal container for each.
| Waste Type | Description | Recommended Container |
| Solid Waste | Unused or expired this compound powder, contaminated gloves, weigh boats, pipette tips, and other disposable labware. | Labeled, sealed container for solid hazardous chemical waste. |
| Liquid Waste | Solutions containing this compound, contaminated solvents, and media. | Labeled, sealed container for liquid hazardous chemical waste. |
| Sharps Waste | Contaminated needles, syringes, and scalpels. | Puncture-resistant, labeled sharps container for hazardous waste. |
III. Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe handling and disposal of this compound waste.
-
Wear Appropriate Personal Protective Equipment (PPE):
-
Standard laboratory attire (lab coat, closed-toe shoes).
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety glasses or goggles.
-
A properly fitted respirator may be necessary when handling the powder form to avoid inhalation.
-
-
Segregate Waste at the Point of Generation:
-
Immediately place any item that has come into contact with this compound into the appropriate, clearly labeled hazardous waste container.
-
Do not mix this compound waste with non-hazardous waste.
-
-
Container Management:
-
Ensure all waste containers are in good condition and compatible with the waste they will hold.
-
Keep waste containers securely sealed when not in use.
-
Label all containers with "Hazardous Waste" and the full chemical name ("this compound"). Include the date of initial waste accumulation.
-
-
Waste Storage:
-
Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Storage areas should be well-ventilated.
-
-
Arrange for Professional Disposal:
IV. Mandatory Visualizations: Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
V. General Safety and Handling Information
-
Handling Precautions: Minimize the generation of dust and aerosols when working with powdered this compound.[4] Handle in a well-ventilated area, preferably within a chemical fume hood. After handling, wash hands thoroughly.[4]
-
Spill Response: In the event of a spill, evacuate non-essential personnel. Wearing appropriate PPE, collect the spilled material using a method that minimizes dust generation (e.g., a damp cloth or a vacuum with a HEPA filter for dry spills). Place all cleanup materials in a sealed container for hazardous waste disposal.
-
Environmental Fate: While specific data for this compound is unavailable, related compounds like celecoxib (B62257) are known to be persistent in the environment and not readily biodegradable. This underscores the importance of preventing any release into the environment.
Disclaimer: This information is provided as a general guide based on the likely properties of this compound as a research chemical. Always consult your institution's specific safety and disposal protocols and the available Safety Data Sheet (SDS) for any chemical you are working with. If an SDS for this compound becomes available, its specific recommendations should be followed.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
